molecular formula C11H15FO B7977081 1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol CAS No. 1314902-40-3

1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol

Cat. No.: B7977081
CAS No.: 1314902-40-3
M. Wt: 182.23 g/mol
InChI Key: STFOCRZVOPHUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoro-2-methylphenyl)-2-methylpropan-2-ol is a fluorinated organic compound offered as a key chemical intermediate for research and development purposes. This compound belongs to a class of fluorinated benzylic alcohols that are highly valuable in synthetic and medicinal chemistry. The incorporation of a fluorine atom into organic molecules is a well-established strategy in drug discovery. Fluorine can significantly alter a compound's properties, such as its metabolic stability, lipophilicity, and bioavailability . As a result, fluorinated building blocks like 1-(5-Fluoro-2-methylphenyl)-2-methylpropan-2-ol are critical for the synthesis of novel pharmaceuticals and agrochemicals . This specific compound, featuring both a benzylic alcohol and a tertiary alcohol moiety, provides a versatile synthetic handle for further chemical modifications, making it a useful scaffold for constructing more complex target molecules. This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-8-4-5-10(12)6-9(8)7-11(2,3)13/h4-6,13H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFOCRZVOPHUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272030
Record name Benzeneethanol, 5-fluoro-α,α,2-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314902-40-3
Record name Benzeneethanol, 5-fluoro-α,α,2-trimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314902-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, 5-fluoro-α,α,2-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Application of 1-(5-Fluoro-2-methylphenyl)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the strategic modulation of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile often relies on the precise installation of specific functional groups. 1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol (CAS: 1314902-40-3) is a highly specialized, sterically hindered building block designed to overcome common metabolic liabilities[1]. By integrating a fluorinated aromatic system with a tertiary alcohol, this compound serves as a critical intermediate for synthesizing kinase inhibitors, GPCR antagonists, and other targeted therapeutics where metabolic stability and precise spatial geometry are paramount[2].

This technical guide provides an in-depth analysis of the compound’s structural rationale, a self-validating synthetic methodology, and stringent analytical quality control protocols.

Physicochemical Profiling & Structural Rationale

The molecular architecture of 1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol is not arbitrary; every functional group serves a distinct mechanistic purpose in medicinal chemistry.

Structural Causality
  • The Tertiary Alcohol (-C(CH3)2OH): Unlike primary or secondary alcohols, which are rapidly oxidized by alcohol dehydrogenase (ADH) into aldehydes or ketones, the tertiary alcohol is sterically occluded and lacks an alpha-hydrogen[3]. This renders it highly resistant to phase I metabolic oxidation, significantly extending the biological half-life of the resulting drug candidate[3]. Furthermore, it acts as a robust, localized hydrogen bond donor/acceptor.

  • The Fluorine Atom (C5 Position): The carbon-fluorine bond is the strongest in organic chemistry. Placing a fluorine atom at the C5 position of the phenyl ring blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation[4]. Additionally, fluorine's high electronegativity modulates the pKa of neighboring functional groups and enhances the overall lipophilicity (LogP) of the molecule, improving cellular membrane permeability[2].

  • The Ortho-Methyl Group (C2 Position): This group induces steric hindrance, forcing the aromatic ring out of coplanarity with adjacent macrostructures. This conformational restriction is often utilized to lock a drug molecule into its bioactive conformation, increasing target affinity and reducing off-target toxicity.

Quantitative Data Summary
PropertyValue / Specification
Chemical Name 1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol
CAS Number 1314902-40-3
Molecular Formula C11H15FO
Molecular Weight 182.23 g/mol
SMILES Cc1ccc(F)cc1CC(C)(C)O
H-Bond Donors 1
H-Bond Acceptors 1
Standard Purity (Commercial) ≥ 98% (HPLC/NMR)

(Data aggregated from commercial chemical databases[1],[5])

Strategic Application in Drug Discovery

The decision to incorporate the 1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol motif usually occurs during the hit-to-lead or lead optimization phases. When a lead compound exhibits rapid clearance due to oxidative metabolism, medicinal chemists deploy this building block to systematically eliminate metabolic hotspots.

OptimizationLogic Lead Initial Lead Compound (Metabolically Unstable) Problem1 Phase I Oxidation at Primary Alcohol Lead->Problem1 Problem2 CYP450 Oxidation at Phenyl Ring Lead->Problem2 Mod1 Introduce Tertiary Alcohol (-C(CH3)2OH) Problem1->Mod1 Blocks ADH Mod2 Introduce Fluorine at C5 Position Problem2->Mod2 Blocks CYP450 Result 1-(5-fluoro-2-methylphenyl)- 2-methylpropan-2-ol Motif Mod1->Result Mod2->Result Benefit Enhanced Half-life & Target Affinity Result->Benefit

Decision matrix for incorporating the fluorinated tertiary alcohol motif.

Synthetic Methodology: A Self-Validating Protocol

To ensure high yield and reproducibility, the synthesis of CAS 1314902-40-3 is best achieved via a Grignard addition of 5-fluoro-2-methylbenzylmagnesium bromide to anhydrous acetone. This protocol is designed as a self-validating system : each step contains intrinsic physical or chemical indicators that confirm success before proceeding.

SynthesisWorkflow SM Starting Material 5-Fluoro-2-methylbenzyl bromide Mg Grignard Formation Mg turnings, THF, I2 (cat.) 0 °C to RT SM->Mg Activation Add Electrophilic Addition Acetone (anhydrous) -78 °C to RT Mg->Add Nucleophilic Attack Quench Quench & Workup NH4Cl (aq), EtOAc extraction Add->Quench Prevent Dehydration Purify Purification Silica Gel Chromatography Quench->Purify Isolate Product Target Compound CAS: 1314902-40-3 Purify->Product >98% Purity

Step-by-step synthetic workflow for 1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol.
Step-by-Step Experimental Procedure
  • Preparation of the Grignard Reagent (Activation):

    • Action: Suspend magnesium turnings (1.2 eq) in anhydrous THF under an inert argon atmosphere. Add a single crystal of iodine to initiate the reaction. Slowly add 5-fluoro-2-methylbenzyl bromide (1.0 eq) dissolved in THF.

    • Causality & Validation: The iodine acts as a surface activator, etching the unreactive magnesium oxide layer. The reaction is self-validating: a distinct color change (fading of iodine's brown color) and a spontaneous exotherm indicate successful Grignard initiation. Anhydrous conditions are critical; any moisture will prematurely quench the reagent into 4-fluoro-1,2-dimethylbenzene.

  • Electrophilic Addition (Nucleophilic Attack):

    • Action: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Dropwise, add anhydrous acetone (1.1 eq). Allow the mixture to slowly warm to room temperature over 2 hours.

    • Causality & Validation: Conducting the addition at -78 °C suppresses unwanted side reactions, such as the enolization of acetone or pinacol coupling. The slow warming allows for complete conversion, which can be validated via TLC (Hexanes:EtOAc 8:2) showing the disappearance of the benzyl bromide spot.

  • Quench and Workup (Preventing Dehydration):

    • Action: Quench the reaction at 0 °C by carefully adding saturated aqueous ammonium chloride (NH4Cl). Extract the aqueous layer with ethyl acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Causality & Validation: NH4Cl is a mild, slightly acidic buffer. Using a strong acid (like HCl) would protonate the newly formed tertiary alcohol, turning it into a brilliant leaving group and driving an E1 dehydration to form an unwanted alkene.

  • Purification:

    • Action: Purify the crude oil via silica gel flash chromatography (gradient elution: 100% Hexanes to 85:15 Hexanes:EtOAc).

Analytical Characterization & Quality Control

Before deployment in biological assays or downstream coupling, the compound must undergo rigorous quality control to ensure >98% purity[5]. The presence of unreacted benzyl bromide or dehydrated alkene impurities can severely skew biological data.

Analytical MethodPurpose & CausalityExpected Validation Markers
1H-NMR (400 MHz, CDCl3) Confirms the carbon skeleton and proton environments.A sharp 6H singlet at ~1.2 ppm confirms the two equivalent methyl groups of the tertiary alcohol. A broad 1H singlet (exchangeable with D2O) confirms the hydroxyl group.
19F-NMR (376 MHz, CDCl3) Validates the integrity of the carbon-fluorine bond.A distinct multiplet at ~ -118 ppm confirms the presence of the aromatic fluorine[4].
HPLC (Reverse Phase, C18) Quantifies overall purity.A single, sharp peak accounting for >98% of the total Area Under the Curve (AUC). The high lipophilicity will result in a relatively late retention time.
GC-MS (EI) Confirms molecular weight.A molecular ion peak [M]+ at m/z 182.2, with a prominent fragment at m/z 167 (loss of a methyl radical from the tertiary alcohol).

References

  • Molport Chemical Database. "1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol | 1314902-40-3." Molport. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications." PMC. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Fluorine in Medicinal Chemistry: In Perspective to COVID-19." PMC. Available at: [Link]

Sources

Engineering the Physicochemical Landscape: A Technical Guide to Fluorinated Tertiary Alcohols in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Fluorinated tertiary alcohols, such as nonafluoro-tert-butanol (NFTB) and various α-trifluoromethylated derivatives, represent a highly specialized class of chemical building blocks. As a Senior Application Scientist, I frequently leverage these compounds to navigate complex pharmacokinetic and structural challenges in drug development. By replacing hydrogen atoms with fluorine, we fundamentally alter the electronic environment of the molecule without significantly increasing its steric bulk. This guide explores the causality behind their anomalous physical properties and provides self-validating protocols for their laboratory application.

The Causality of Fluorination on Physical Characteristics

Inductive Electron Withdrawal and pKa Modulation

The most striking feature of perfluorinated tertiary alcohols is their extreme acidity. For instance, while standard tert-butanol has a pKa of approximately 16.5, the introduction of three trifluoromethyl (CF₃) groups1[1].

Causality : This dramatic shift is driven by the strong inductive electron-withdrawing effect (-I) of the highly electronegative fluorine atoms. Upon deprotonation, the resulting alkoxide anion is intensely stabilized by the delocalization of electron density away from the oxygen center. This allows NFTB to function as a bioisostere for carboxylic acids, offering similar proton-donation capabilities at physiological pH while resisting the metabolic liabilities (e.g., glucuronidation) typically associated with carboxylates[2].

Anomalous Volatility and Density

Despite having a molecular weight of 236.04 g/mol ,3[3].

Causality : The dense, tightly held electron cloud of the fluorine atoms results in very low polarizability. This drastically diminishes intermolecular London dispersion forces. Furthermore, the steric shielding provided by the bulky CF₃ groups restricts the formation of extensive intermolecular hydrogen-bonding networks that typically elevate the boiling points of standard alcohols. Consequently, the molecules pack densely (yielding high density) but require very little thermal energy to separate into the gas phase (yielding a low boiling point).

Quantitative Physicochemical Profiling

To illustrate the progressive impact of fluorination, the table below summarizes the physical characteristics of key alcohols, demonstrating the inverse relationship between molecular weight and boiling point in highly fluorinated systems.

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25 °C)pKa (aq)
tert-Butanol(CH₃)₃COH74.1282.40.775~16.5
2,2,2-TrifluoroethanolCF₃CH₂OH100.0474.01.32512.46[4]
Hexafluoroisopropanol(CF₃)₂CHOH168.0458.21.5969.3[1]
Nonafluoro-tert-butanol(CF₃)₃COH236.0445.01.6935.2[1]

Visualizing the Physicochemical Impact

To conceptualize how structural modifications dictate macroscopic properties, the following logical map illustrates the downstream effects of perfluorination on the tertiary alcohol core.

G A Tertiary Alcohol Core B Perfluorination (CF3) A->B C Strong Inductive Withdrawal (-I) B->C F Low Polarizability & Steric Shielding B->F D Alkoxide Anion Stabilization C->D E pKa Reduction (pKa 16.5 -> 5.2) D->E G Reduced Intermolecular Forces F->G H High Volatility & Low Boiling Point G->H

Logical mapping of perfluorination effects on tertiary alcohol physicochemical properties.

Validated Experimental Protocols

In my laboratory, ensuring the reproducibility of physicochemical measurements and syntheses is paramount. The following protocols are designed as self-validating systems, eliminating the ambiguity often associated with external calibration.

Protocol 1: NMR-Based pKa Determination of Highly Acidic Fluorinated Alcohols

Standard glass electrodes often suffer from junction potential errors in organic/aqueous mixtures required to dissolve highly lipophilic fluorinated compounds. NMR titration is a self-validating alternative. Because an internal reference standard is used, the exact pH of the microenvironment is internally validated at every step, eliminating reliance on external pH probes.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 0.1 mmol of the fluorinated tertiary alcohol (e.g., NFTB) and 0.1 mmol of an internal reference standard (e.g., acetic acid, pKa 4.76) in 0.6 mL of a D₂O/CD₃CN mixture.

  • Baseline Acquisition: Acquire baseline ¹⁹F and ¹H NMR spectra to establish the chemical shifts of the fully protonated species.

  • Titration: Sequentially add 10 µL aliquots of a standardized 0.1 M NaOD solution.

  • Monitoring: After each addition, record the ¹⁹F NMR spectrum. The CF₃ signal will undergo an upfield shift as the alkoxide is formed. The internal standard's ¹H shift is monitored simultaneously.

  • Data Analysis: Plot the chemical shift (δ) against the equivalents of base. The inflection point of the sigmoidal curve corresponds to the pKa. Calculate the exact pKa via Henderson-Hasselbalch regression against the internal standard.

Workflow S1 Step 1 Prepare equimolar alcohol & reference in NMR solvent S2 Step 2 Titrate sequentially with standardized NaOD S1->S2 S3 Step 3 Record 19F/1H NMR spectra at each point S2->S3 S4 Step 4 Track chemical shift (δ) of CF3 and reference S3->S4 S5 Step 5 Calculate pKa via Henderson-Hasselbalch regression S4->S5

Step-by-step workflow for the NMR-based pKa determination of fluorinated alcohols.

Protocol 2: Catalyst-Free Synthesis of α-Trifluoromethylated Tertiary Alcohols

The synthesis of α-trifluoromethylated tertiary alcohols is often achieved via Friedel-Crafts alkylation. A highly efficient method involves the5[5]. This reaction is self-validating because the disappearance of the trifluoromethyl ketone signal and the appearance of the tertiary alcohol CF₃ signal in NMR provides an internal, quantitative measure of conversion, independent of isolation yields.

Step-by-Step Methodology:

  • Reagent Mixing: In a dry reaction vial, combine 1.0 mmol of 3-(trifluoroacetyl)coumarin and 1.0 mmol of the substituted pyrrole in 1.5 mL of a suitable solvent (or run solvent-free depending on substrate state).

  • Reaction Execution: Stir the mixture at room temperature under an inert argon atmosphere.

  • In-Situ Validation: Monitor the reaction via ¹⁹F NMR. The disappearance of the trifluoromethyl ketone signal (typically around -75 ppm) and the appearance of the tertiary alcohol CF₃ signal (around -80 ppm) provides a direct measure of conversion.

  • Isolation: Once ¹⁹F NMR confirms >95% conversion, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure α-trifluoromethylated tertiary alcohol.

References

  • Title: US11512075B2 - Synthesis of 20-nor-salvinorin A Source: Google Patents URL
  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)
  • Title: PERFLUORO-TERT-BUTANOL | 2378-02-1 Source: ChemicalBook URL
  • Title: 2,2,2-Trifluoroethanol Source: Wikipedia URL
  • Title: Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents Source: PMC - NIH URL

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Discovery of Novel Fluorinated Aromatic Compounds

Foreword: The Fluorine Advantage in Aromatic Systems

The strategic incorporation of fluorine into aromatic scaffolds is not merely a trend in medicinal chemistry; it is a cornerstone of modern drug design.[1] It is estimated that over 20% of all pharmaceuticals and as many as 50% of agrochemicals contain at least one fluorine atom, a testament to the profound and often beneficial impact of this unique element.[2][3] Unlike any other element, fluorine combines a small van der Waals radius (1.47 Å), comparable to hydrogen (1.20 Å), with the highest possible electronegativity (3.98 on the Pauling scale).[4] This duality allows it to act as a "super-hydrogen," subtly yet powerfully modulating a molecule's properties without introducing significant steric bulk.[5]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of methods to provide a deeper understanding of the causality behind experimental choices. We will explore the foundational strategies for creating carbon-fluorine (C-F) bonds on aromatic rings, from classical approaches to the cutting-edge techniques that enable late-stage fluorination on complex molecules. Our focus is on providing not just protocols, but self-validating systems of logic and experimentation, grounded in authoritative science.

The strategic introduction of fluorine can transform a lead compound by:

  • Enhancing Metabolic Stability: The C-F bond is one of the strongest covalent single bonds in organic chemistry.[2] Replacing a metabolically labile C-H bond with a C-F bond can block oxidative breakdown by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[1][4][6]

  • Modulating Physicochemical Properties: As the most electronegative element, fluorine's powerful electron-withdrawing effects can significantly alter the pKa of nearby functional groups.[4][7] For instance, fluorination can reduce the basicity of amines, which can improve membrane permeation and oral absorption.[4]

  • Improving Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen-bond interactions within a protein's active site, enhancing ligand binding affinity and potency.[5][7] Its ability to modulate electron distribution can fine-tune interactions with the target receptor.

This document will serve as a comprehensive guide to navigating the synthesis of these critical compounds, with a focus on robust methodologies, mechanistic understanding, and operational safety.

Chapter 1: Foundational Synthetic Strategies: A Tale of Two Paths

The synthesis of fluorinated aromatics has historically been approached from two distinct directions: building from the ground up with already-fluorinated materials (de novo synthesis) or introducing fluorine directly onto a pre-existing aromatic core (direct fluorination).

  • De Novo Synthesis with Fluorinated Building Blocks: This strategy involves using commercially available, simple fluorinated aromatics (e.g., fluoroanilines, fluorobenzaldehydes) as starting materials.[1] The primary advantage is the unambiguous placement of the fluorine atom. The causality here is one of certainty: by starting with a fluorinated core, the risk of regioisomeric mixtures or undesired side reactions during the fluorination step is eliminated. This method is reliable but can lead to longer, more linear synthetic routes, which can be inefficient for rapidly exploring the structure-activity relationship (SAR) of a complex lead molecule.

  • Direct Aromatic Fluorination: This approach involves the direct conversion of a C-H, C-Halogen, or other functional group on an existing aromatic ring to a C-F bond. This is often more synthetically efficient and is the core of modern "late-stage fluorination" strategies.[8][9] The challenge lies in controlling the reactivity and selectivity of powerful fluorinating agents. Historically, methods like the Balz-Schiemann reaction (decomposition of diazonium tetrafluoroborates) were used, but they require harsh conditions unsuitable for complex, functionalized molecules.[10][11] Modern methods, which form the focus of this guide, have revolutionized this approach.

The choice between these two paths is a strategic one, dictated by the complexity of the target molecule, the stage of the drug discovery program, and the need for synthetic efficiency.

Chapter 2: Electrophilic Aromatic Fluorination: Taming the Beast

Direct fluorination of arenes using elemental fluorine (F₂) is notoriously violent and non-selective.[11] The field was revolutionized by the development of electrophilic N-F reagents, which deliver an "F⁺" equivalent in a controlled manner.[12] These reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are now standard tools in organic synthesis.[12][13]

The rationale for using N-F reagents is rooted in safety and selectivity. By attaching fluorine to a highly electron-withdrawing nitrogen-based framework, the N-F bond is polarized, rendering the fluorine atom electrophilic and reactive towards electron-rich nucleophiles like arenes, while taming the extreme reactivity of F₂.[12][14]

Mechanism: SEAr vs. Single Electron Transfer (SET)

The precise mechanism of electrophilic fluorination is still debated and likely depends on the substrate and reagent.[12] Two primary pathways are considered: a polar electrophilic aromatic substitution (SEAr) and a single-electron transfer (SET) process.

  • SEAr Mechanism: The arene's π-system attacks the electrophilic fluorine, forming a resonance-stabilized carbocation known as a Wheland intermediate or σ-complex. A subsequent deprotonation step restores aromaticity. Kinetic isotope effect studies showing small kH/kD values (0.86–0.99) suggest that the initial C-F bond formation is rate-determining, not the subsequent proton loss.[15]

  • SET Mechanism: An electron is transferred from the arene to the N-F reagent, generating an arene radical cation. This intermediate then collapses to form the C-F bond. This pathway is more likely with highly electron-rich arenes.

SEAr_Mechanism Diagram 1: The SEAr Mechanism for Electrophilic Fluorination. cluster_0 Step 1: π-Complex Formation & Attack cluster_1 Step 2: Deprotonation Arene Arene (Electron-Rich) Wheland Wheland Intermediate (σ-complex) Arene->Wheland Attack on F NF_Reagent N-F Reagent (e.g., Selectfluor) Fluoroarene Fluorinated Arene Wheland->Fluoroarene -H⁺ Base Base

Caption: Diagram 1: The SEAr Mechanism for Electrophilic Fluorination.

Data Presentation: Comparison of Common Electrophilic Reagents
Reagent NameAcronymStructureReactivityKey Features
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®F-TEDA-BF₄HighCrystalline, stable solid; widely used.[8][14]
N-FluorobenzenesulfonimideNFSI(PhSO₂)₂NFModerateCrystalline solid; also used as a nitrogen source.[12][13][16]
N-Fluoro-o-benzenedisulfonimideNFOBSModerateEffective reagent with good stability.[12]
Experimental Protocol 1: Electrophilic Fluorination of Estradiol Derivative

This protocol is adapted from a procedure demonstrating the fluorination of activated aromatic compounds using Selectfluor.[8] The choice of an ionic liquid as the solvent is a key feature, often providing a "green" alternative and facilitating product isolation.

Objective: To selectively fluorinate an electron-rich aromatic ring in a complex molecule.

Materials:

  • Estradiol derivative (1.0 equiv)

  • Selectfluor® (1.1 equiv)

  • Ionic Liquid, e.g., 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄])

  • Dichloromethane (DCM) for extraction

  • Deionized water

Procedure:

  • Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve the estradiol derivative (e.g., 100 mg) in the ionic liquid (2 mL). Stir the solution at room temperature until fully dissolved.

  • Reagent Addition: Add Selectfluor® (1.1 equivalents) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes. The reaction is typically complete within 2-4 hours. Self-Validation: A successful reaction will show the disappearance of the starting material spot/peak and the appearance of a new, typically less polar, product spot/peak.

  • Workup and Extraction: Upon completion, add deionized water (10 mL) to the flask. The ionic liquid will dissolve in the aqueous phase. Extract the aqueous mixture with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the fluorinated product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The ¹⁹F NMR is crucial for confirming the presence and chemical environment of the newly introduced fluorine atom.

Chapter 3: Nucleophilic Aromatic Fluorination: The Power of Polarity

Nucleophilic aromatic substitution (SNAr) is a powerful method for installing fluorine, particularly for electron-deficient arenes. The classic "Halex" (halogen exchange) process involves treating an activated aryl chloride or bromide with a nucleophilic fluoride source like potassium fluoride (KF).[17]

The causality is electronic: the reaction proceeds through a negatively charged Meisenheimer intermediate, which must be stabilized by one or more strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) ortho or para to the leaving group.[18] Without this stabilization, the reaction is often sluggish and requires harsh conditions (high temperatures, polar aprotic solvents), limiting its utility for sensitive substrates.[18]

Modern Advancements: Transition Metal Catalysis

A significant breakthrough has been the development of transition metal-catalyzed nucleophilic fluorination. Palladium and copper catalysts can facilitate the fluorination of aryl halides and triflates that are unreactive under traditional SNAr conditions.[10][19][20]

  • Palladium Catalysis: The key challenge in Pd-catalyzed fluorination was the difficult C-F reductive elimination from the Pd(II) intermediate.[10][19] The development of specialized biaryl monophosphine ligands (e.g., t-BuBrettPhos) was crucial to overcoming this barrier, enabling the fluorination of a wide range of (hetero)aryl bromides and triflates.[10][21]

  • Copper Catalysis: Copper-mediated systems provide a complementary approach, often effective for specific substrate classes and capable of operating under mild conditions.[20][22]

These catalytic methods dramatically expand the scope of nucleophilic fluorination, representing a paradigm shift for accessing fluoroaromatics.

Catalytic_Cycle Diagram 2: Generalized Catalytic Cycle for Pd-Catalyzed Fluorination. Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition Metathesis Ar-Pd(II)-F OxAdd->Metathesis Fluoride Exchange (Metathesis) Metathesis->Pd0 Reductive Elimination Product Ar-F Metathesis->Product Substrate->OxAdd Fluoride->Metathesis Photoredox_Workflow Diagram 3: Experimental Workflow for Photoredox Fluorination. cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Execution cluster_analysis 3. Analysis & Purification Prep Weigh Substrate, Photocatalyst (PC), & Fluoride Source ([¹⁸F]F⁻) Mix Dissolve in Anhydrous Solvent Prep->Mix Irradiate Irradiate with Blue LEDs (e.g., 425 nm) (Room Temperature) Mix->Irradiate Stir Quench Quench Reaction Irradiate->Quench Analyze Analyze Yield (radio-TLC/HPLC) Quench->Analyze Purify Purify via Automated HPLC Analyze->Purify

Sources

The Fluorinated Advantage: Exploratory Screening of Fluorinated Alcohol Libraries in Catalysis and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of fluorinated alcohols (FAs) into high-throughput screening (HTS) workflows represents a paradigm shift in both synthetic methodology and bioanalytical formulation. Moving beyond their traditional perception as mere specialty solvents, FAs—such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE)—act as active micro-environment modulators. By screening libraries of fluorinated alcohols, drug development professionals can systematically optimize late-stage functionalization, modulate fragment lipophilicity, and dramatically enhance LC-MS sensitivity for complex biomolecules like oligonucleotides.

This technical guide deconstructs the physicochemical causality behind FA efficacy, outlines field-proven screening applications, and provides self-validating experimental protocols for immediate laboratory implementation.

Workflow Start Library Design (HFIP, TFE, HFMIP) Screen1 Reaction Screening (Catalysis) Start->Screen1 Screen2 Bioanalytical LC-MS (Formulation) Start->Screen2 Hit Hit Identification & Yield Analysis Screen1->Hit Screen2->Hit Opt Scale-up & Validation Hit->Opt

Workflow for exploratory screening of fluorinated alcohol libraries.

Physicochemical Causality: The Engine of Fluorinated Alcohols

To effectively screen FA libraries, one must first understand the causality of their unique properties. The substitution of hydrogen atoms with highly electronegative fluorine atoms fundamentally alters the alcohol's electronic landscape.

  • High Hydrogen-Bond Donicity & Acidity: The strong electron-withdrawing nature of the trifluoromethyl (–CF₃) groups pulls electron density away from the hydroxyl oxygen. This significantly lowers the pKa (e.g., HFIP has a pKa of 9.3 in aqueous solution) compared to non-fluorinated analogs, making the hydroxyl proton highly acidic and an exceptional hydrogen-bond donor[1].

  • Reduced Nucleophilicity: Simultaneously, the depletion of electron density on the oxygen atom drastically reduces its nucleophilicity. HFIP is a highly polar protic solvent, yet it generally does not act as a nucleophile, preventing unwanted side reactions[1].

  • Micro-Heterogeneity: FAs form distinct solvent clusters in aqueous mixtures, which can alter lipid bilayer properties and modulate the self-assembly and aggregation pathways of peptides[2].

Mechanistic Insight: In a screening environment, the combination of high H-bond donicity and low nucleophilicity allows FAs to stabilize highly reactive radical or cationic intermediates without quenching them, thus driving reactions toward the desired product[1].

Mechanism FA Fluorinated Alcohol Prop1 High H-Bond Donicity FA->Prop1 Prop2 Low Nucleophilicity FA->Prop2 Effect1 Stabilizes Intermediates Prop1->Effect1 Effect2 Deactivates Nucleophiles Prop2->Effect2 Outcome Enhanced Selectivity Effect1->Outcome Effect2->Outcome

Physicochemical causality of fluorinated alcohols in reaction optimization.

High-Throughput Screening in Synthetic Methodology

In drug discovery, late-stage functionalization requires reaction conditions that tolerate complex, multi-functional molecules. Screening a library of FAs as solvents or co-solvents is a proven strategy to unlock novel reactivity.

Case Study: Catalytic Asymmetric Cyclopropanation During the synthesis of complex molecules, reactive nucleophiles (like primary amides or amines) often "poison" transition metal catalysts by coordinating to them or quenching reactive intermediates. A high-throughput screen utilizing HFIP demonstrated that the solvent forms strong hydrogen-bond networks with these poisonous nucleophiles, effectively deactivating them[3]. This selective deactivation allows rhodium carbene intermediates to bypass the nucleophiles and react exclusively with target alkenes, yielding highly stereoselective cyclopropanated products[3].

Bioanalytical Screening: LC-MS Optimization

The bioanalysis of oligonucleotides via Liquid Chromatography-Mass Spectrometry (LC-MS) is notoriously difficult due to polyanionic backbone-induced signal suppression. Ion-pairing (IP) agents like alkylamines are used, but they require mobile phase modifiers to enhance electrospray ionization (ESI).

Screening libraries of FAs has revealed that the choice of alcohol must be paired specifically with the hydrophobicity of the IP agent. While HFIP is the industry standard, screening data indicates that 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol (HFMIP) significantly outperforms HFIP when paired with highly hydrophobic IP agents[4]. Conversely, nonafluoro-tert-butanol (NFTB) causes massive MS signal suppression but possesses the unique ability to preserve the secondary structure of oligonucleotides during analysis[4].

LCMS Oligo Oligonucleotide Complex Hydrophobic Ion Pair Oligo->Complex Amine Alkylamine Amine->Complex FA Fluorinated Alcohol FA->Complex ESI Enhanced Desolvation Complex->ESI MS High MS Signal ESI->MS

Mechanism of fluorinated alcohol-mediated signal enhancement in LC-MS.

Fragment-Based Screening: Modulating Lipophilicity

In Fragment-Based Drug Discovery (FBDD), fluorinated aliphatic alcohols are screened to tune a drug candidate's lipophilicity (log P). It is a common misconception that fluorination universally increases lipophilicity. Recent screening methodologies utilizing a novel ¹⁹F NMR shake-flask method have proven that the stereochemical alignment of C–O and C–F dipoles dictates the outcome[5]. If the dipoles are opposed, log P increases; if they are aligned, the overall polarity increases, leading to a significant decrease in log P[5].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to immediately flag false positives or experimental drift.

Protocol A: HTS of FA Solvents for Catalytic Reaction Optimization

Objective: Screen a library of FAs (TFE, HFIP, HFMIP, PFTB) to optimize yield in a transition-metal-catalyzed late-stage functionalization.

  • Preparation of Stock Solutions: Prepare 0.1 M stock solutions of the substrate, catalyst, and an internal standard (e.g., 1,3,5-trimethoxybenzene, which is inert under most catalytic conditions) in anhydrous dichloromethane (DCM).

  • Library Dispensation: Using an automated liquid handler, dispense 10 equivalents of each fluorinated alcohol from the library into a 96-well glass-vial plate. Include three control wells containing only DCM (negative control for FA effect).

  • Reaction Assembly: Dispense the substrate, catalyst, and internal standard into all wells. Seal the plate under an inert nitrogen atmosphere.

  • Incubation: Heat the plate to the target temperature (e.g., 50°C) for 12 hours with orbital shaking.

  • Quenching & Self-Validation: Quench the reactions with saturated aqueous NaHCO₃. Extract the organic layer. Validation Check: Analyze via UPLC-UV. The peak area of the internal standard must remain within ±5% across all wells. If the internal standard degrades, the specific FA/catalyst combination is deemed incompatible.

  • Data Analysis: Calculate the yield based on the ratio of product peak area to the internal standard peak area.

Protocol B: ¹⁹F NMR Shake-Flask Method for log P Determination

Objective: Determine the lipophilicity of non-UV-active fluorinated alcohol fragments.

  • Phase Preparation: Mutually saturate 1-octanol and aqueous buffer (pH 7.4) by stirring them together for 24 hours, then separate the phases.

  • Sample Preparation: Dissolve the unknown fluorinated alcohol fragment (X) and a known fluorinated reference compound (Ref, e.g., trifluoroethanol with a known log P) in the mutually saturated octanol.

  • Partitioning: Add equal volumes of the spiked octanol and the saturated aqueous buffer into a vial. Shake vigorously for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • NMR Acquisition: Extract aliquots from both the aqueous and octanol phases. Acquire ¹⁹F NMR spectra for both phases.

  • Self-Validating Calculation: Determine the integration ratio between compound X and the reference in both phases ( ρaq​ and ρoct​ ). Calculate log P using the reference's known partition coefficient[5]. Validation Check: The mass balance of the reference compound across both phases must equal the initial spike concentration ±2%; otherwise, emulsion or precipitation has occurred.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Common Fluorinated Alcohols

Fluorinated AlcoholAbbreviationBoiling Point (°C)pKa (Aqueous)NucleophilicityPrimary Application
2,2,2-TrifluoroethanolTFE7412.5LowCo-solvent, peptide stabilization
1,1,1,3,3,3-Hexafluoro-2-propanolHFIP589.3Very LowRadical stabilization, LC-MS
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanolHFMIP62~9.6Very LowLC-MS IP modifier
Perfluoro-tert-butanolPFTB45~5.2Extremely LowBilayer perturbation

Table 2: LC-MS Signal Enhancement (Relative to Standard) Data represents relative MS signal intensity of a 33-mer phosphorothioate oligonucleotide using different FA modifiers.

Ion-Pairing AgentHFIP (25 mM)HFMIP (25 mM)NFTB (2 mM)
Triethylamine (TEA)Baseline (1.0x)0.8x0.1x (Suppression)
N,N-Diisopropylethylamine (DIEA)1.5x2.2x0.2x (Suppression)
Highly Hydrophobic Alkylamines0.5x3.5x (Optimal) 0.05x

References

  • Source: NIH (Biophysical Journal / J. Gen. Physiol.)
  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents Source: ACS Electrochemistry URL
  • Investigating the Influence of (Deoxy)
  • Hexafluoroisopropanol for the Selective Deactivation of Poisonous Nucleophiles Enabling Catalytic Asymmetric Cyclopropanation of Complex Molecules Source: ACS Catalysis URL
  • The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides Source: NIH URL

Sources

Methodological & Application

Application Note: 1-(5-Fluoro-2-methylphenyl)-2-methylpropan-2-ol as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, managing a lead compound's metabolic liability and topological polar surface area (tPSA) is paramount for achieving oral bioavailability and central nervous system (CNS) penetration. The compound 1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol (CAS: 1314902-40-3) [1] serves as a highly privileged, sterically demanding building block. As a Senior Application Scientist, I frequently utilize this scaffold to engineer metabolically robust tertiary amines and rigidified lipophilic cores. This guide details the structural rationale, physicochemical data, and validated synthetic protocols for deploying this compound in medicinal chemistry workflows.

Structural Rationale & E-E-A-T Principles

The architectural design of 1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol is not accidental; every functional group serves a specific pharmacokinetic or pharmacodynamic purpose:

  • The 5-Fluoro Substituent: The introduction of a fluorine atom at the 5-position effectively blocks cytochrome P450 (CYP450)-mediated aromatic oxidation, a primary metabolic liability in many drug candidates[2]. Furthermore, its extreme electronegativity modulates the pKa of adjacent functional groups, enhancing overall membrane permeability.

  • The ortho-Methyl Group: Positioned at C2, this methyl group forces the adjacent aliphatic side chain out of the aromatic plane. This "magic methyl" effect drastically alters the 3D conformational landscape, often leading to profound increases in target binding affinity via optimized hydrophobic packing[3].

  • The gem-Dimethyl Tertiary Alcohol: The terminal C(CH3)2OH group prevents oxidation at the alpha-carbon (due to the absence of alpha-protons). It serves as a versatile synthetic handle to generate sterically hindered, MAO-resistant primary amines or to undergo intramolecular cyclization.

Quantitative Data Presentation

The following table summarizes the calculated physicochemical properties of the parent alcohol and its primary synthetic derivatives, highlighting their distinct utilities in drug design.

DerivativeLogP (calc)tPSA (Ų)CYP450 LiabilityMAO LiabilityPrimary Medicinal Utility
Parent Alcohol 2.820.2Low (F-blocked)N/AProdrug linker, H-bond donor
Acetamide 3.129.1LowN/AKinase hinge-binder appendage
Primary Amine 2.526.0LowVery Low (Steric)CNS-penetrant basic center
Indane Core 4.00.0LowN/ALipophilic core for nuclear receptors

Synthetic Divergence & Visualization

The parent alcohol can be synthetically diverted into two major pathways depending on the desired pharmacological profile: Pathway A (Ritter Reaction) yields a metabolically stable amine, while Pathway B (Friedel-Crafts Cyclization) yields a rigidified indane core.

G Core 1-(5-fluoro-2-methylphenyl) -2-methylpropan-2-ol Ritter Ritter Reaction (Nitrile, H2SO4) Core->Ritter Pathway A FC Friedel-Crafts Cyclization (Lewis/Brønsted Acid) Core->FC Pathway B Amide N-Alkyl Amide Intermediate Ritter->Amide Amine Sterically Hindered Amine (Metabolically Stable) Amide->Amine Hydrolysis Indane 7-Fluoro-1,1,4-trimethylindane (Rigidified Core) FC->Indane Intramolecular Alkylation

Divergent synthetic workflows for 1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol.

Experimental Protocols

Protocol A: Synthesis of Sterically Hindered Amines via Ritter Reaction

The Ritter reaction is the most robust, scalable method to convert this highly hindered tertiary alcohol into an amine via an intermediate acetamide[4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol (1.0 eq, 10 mmol) in anhydrous acetonitrile (10 volumes).

    • Causality: Acetonitrile acts as both the solvent and the nucleophilic trapping agent. Anhydrous conditions are critical to prevent premature quenching of the carbocation by water.

  • Acid Catalysis: Cool the mixture to 0 °C using an ice bath. Dropwise add concentrated sulfuric acid (H₂SO₄, 2.0 eq) over 15 minutes.

    • Causality: Strong Brønsted acidity is required to fully protonate the sterically hindered hydroxyl group. Maintaining 0 °C suppresses the competitive E1 elimination pathway (dehydration to the alkene), ensuring the tertiary carbocation is efficiently trapped by the nitrile.

  • Carbocation Generation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Hydrolysis: Pour the reaction mixture slowly into ice-cold water (50 mL).

    • Causality: The aqueous quench hydrolyzes the intermediate nitrilium ion into the stable N-alkyl acetamide.

  • Isolation: Extract with ethyl acetate (3 × 30 mL). Wash the combined organics with saturated aqueous NaHCO₃ to neutralize residual acid, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. (The resulting acetamide can be subsequently hydrolyzed to the primary amine using 6M HCl at reflux).

  • Validation (Self-Validating System): The success of the transformation is confirmed by FTIR spectroscopy. The broad O-H stretch (~3400 cm⁻¹) of the starting material will disappear, replaced by a sharp N-H stretch (~3300 cm⁻¹) and a strong amide C=O stretch (~1650 cm⁻¹).

Protocol B: Intramolecular Friedel-Crafts Alkylation to a Rigidified Indane Core

Rigidifying the flexible aliphatic chain into a 7-fluoro-1,1,4-trimethyl-2,3-dihydro-1H-indene core locks the molecule's conformation, which is highly desirable when designing ligands for deep, hydrophobic nuclear receptor pockets.

Step-by-Step Methodology:

  • Activation: Dissolve the starting alcohol (1.0 eq, 5 mmol) in anhydrous dichloromethane (DCM, 25 mL). Cool the solution to -78 °C under an inert argon atmosphere.

  • Brønsted Acid Addition: Add trifluoromethanesulfonic acid (TfOH, 2.0 eq) dropwise over 5 minutes.

    • Causality: While Lewis acids (like TiCl₄) can be used, TfOH provides a highly polarized, non-nucleophilic environment that stabilizes the tertiary carbocation without generating chlorinated byproducts. The cryogenic temperature (-78 °C) is strictly required to prevent intermolecular polymerization and undesired skeletal rearrangements (e.g., methyl shifts) prior to cyclization.

  • Cyclization: Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.

    • Causality: The tertiary carbocation undergoes electrophilic aromatic substitution at the unsubstituted ortho-position (C6 of the original phenyl ring). This is driven by the entropic favorability of forming a 5-membered indane ring.

  • Quenching & Purification: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL). Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography (100% Hexanes).

  • Validation (Self-Validating System): Successful cyclization is definitively confirmed by ¹H NMR. The aromatic proton at the 6-position (ortho to the aliphatic chain) will disappear, leaving only two aromatic protons (para and ortho to the fluorine). Additionally, the gem-dimethyl singlet will shift upfield due to shielding within the newly formed cyclic system.

References

  • [1] 1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol | 1314902-40-3. Molport Chemical Database. Available at: [Link]

  • [3] Pinheiro, P., Franco, L., & Fraga, C. A. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1085. Available at: [Link]

  • [2] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]

  • [4] Roberts, S. W., Shaw, S. M., Milne, J. E., et al. (2009). An Efficient and Scalable Ritter Reaction for the Synthesis of tert-Butyl Amides. The Journal of Organic Chemistry, 74(11), 4311-4317. Available at: [Link]

Sources

Application Note: 1-(5-Fluoro-2-methylphenyl)-2-methylpropan-2-ol as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of bulky, lipophilic, and metabolically stable motifs is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 1-(5-Fluoro-2-methylphenyl)-2-methylpropan-2-ol (CAS: 1314902-40-3)[1] has emerged as a highly valuable synthetic building block. It serves as a precursor for introducing conformationally restricted, fluorine-substituted aryl-alkyl scaffolds into complex molecules. This intermediate has been notably utilized in the synthesis of advanced therapeutics, including antagonists of the muscarinic acetylcholine receptor M4[2] and 4,5-annulated 1,2,4-triazolones targeting cancer and inflammation[3].

This application note details the structural rationale behind this specific substitution pattern and provides validated, step-by-step protocols for its deployment in divergent synthetic workflows, specifically focusing on Friedel-Crafts alkylation and dehydrative olefination.

Structural Rationale & Physicochemical Profiling

The architectural design of 1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol is highly deliberate, offering three distinct advantages for medicinal chemistry:

  • Metabolic Shielding via Fluorination : The strategic placement of the fluorine atom at the C5 position blocks cytochrome P450-mediated aromatic oxidation. Furthermore, the highly non-polarizable C-F bond increases the overall lipophilicity of the scaffold without introducing significant steric bulk[4].

  • Conformational Restriction : The ortho-methyl group (C2) creates a steric clash with the adjacent 2-methylpropan-2-ol side chain. This forces the bulky side chain out of the plane of the phenyl ring, establishing a specific 3D vector that can reduce the entropic penalty upon target receptor binding.

  • Masked Reactivity : The tertiary alcohol acts as a bench-stable, masked carbocation equivalent. Unlike tertiary alkyl halides, which are highly prone to spontaneous E1 elimination during storage, the tertiary alcohol is activated only in situ under specific acidic conditions[5].

Quantitative Physicochemical Profile
PropertyValueRationale in Drug Design
Molecular Formula C11H15FO[1]Low molecular weight (182.24 g/mol ) allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
CAS Registry Number 1314902-40-3[1]Unique identifier ensuring precise procurement and QA/QC verification[6].
LogP (Calculated) ~2.8Enhances membrane permeability; optimal for targeting CNS or intracellular receptors.
Topological Polar Surface Area 20.2 ŲLow TPSA ensures excellent blood-brain barrier (BBB) penetration.
H-Bond Donors/Acceptors 1 / 2The tertiary hydroxyl can act as an H-bond donor, while the fluorine atom modulates adjacent electron density[4].

Mechanistic Pathways & Synthetic Workflows

The utility of this intermediate lies in its ability to undergo divergent functionalization via the generation of a transient tertiary carbocation.

SyntheticWorkflows A 1-(5-Fluoro-2-methylphenyl)- 2-methylpropan-2-ol B Tertiary Carbocation Intermediate A->B Acid Catalysis (TFA/FeCl3) D C=C Bond Formation (Dehydration) A->D -H2O (p-TsOH, Heat) C C-C Bond Formation (Friedel-Crafts) B->C + Arene

Fig 1. Divergent synthetic pathways of the tertiary alcohol intermediate via carbocation generation.

Validated Experimental Protocols

Protocol A: Synergistic Acid-Catalyzed Friedel-Crafts Alkylation

Objective: Direct C-C bond formation between the unactivated tertiary alcohol and an electron-rich arene (e.g., indole or phenol derivatives). Causality & Design: Traditional Friedel-Crafts alkylations require harsh, stoichiometric Lewis acids (e.g., AlCl3) that can degrade sensitive heterocycles. By utilizing a synergistic dual Brønsted/Lewis acid system, the Lewis acid enhances the acidity of the Brønsted acid, allowing the reaction to proceed catalytically at mild temperatures[5],[7].

Materials:

  • 1-(5-Fluoro-2-methylphenyl)-2-methylpropan-2-ol (1.0 equiv)

  • Electron-rich arene (e.g., Indole) (1.2 equiv)

  • Trifluoroacetic acid (TFA) (10 mol%)

  • Iron(III) chloride (FeCl3) (5 mol%)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve the tertiary alcohol and the arene in anhydrous DCE to achieve a 0.2 M concentration.

  • Catalyst Addition: Add the FeCl3 powder in one portion, followed immediately by the dropwise addition of TFA.

  • Reaction: Heat the mixture to 50 °C and stir for 12–18 hours.

  • Validation Checkpoint: The solution should transition to a deep, persistent chromic shift (often red/brown), indicating carbocation generation. Monitor the reaction via TLC (Hexanes/EtOAc 4:1). Because the tertiary alcohol is only weakly UV-active, use a KMnO4 stain to confirm the complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous NaHCO3. This neutralizes the acids and precipitates the iron salts, preventing reverse-Friedel-Crafts degradation during concentration.

  • Isolation: Extract the aqueous layer with Dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography.

Protocol B: Dehydrative Olefination to Terminal Alkene

Objective: Convert the tertiary alcohol into 4-fluoro-1-methyl-2-(2-methylallyl)benzene, a versatile terminal alkene for subsequent Heck cross-coupling or anti-Markovnikov hydroboration. Causality & Design: Acid-catalyzed dehydration is an endergonic equilibrium process. By utilizing a Dean-Stark apparatus, the continuous physical removal of the water byproduct drives the reaction to completion via Le Chatelier's principle, ensuring high yields without the need for hazardous halogenating reagents.

Materials:

  • 1-(5-Fluoro-2-methylphenyl)-2-methylpropan-2-ol (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (5 mol%)

  • Toluene (0.5 M)

Step-by-Step Procedure:

  • Setup: Dissolve the alcohol in toluene in a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Initiation: Add p-TsOH·H2O to the solution.

  • Reflux: Heat the mixture to a vigorous reflux (approx. 110 °C) for 4 hours.

  • Validation Checkpoint: Monitor the Dean-Stark trap. The theoretical volume of water (18 µL per mmol of substrate) must be collected. The cessation of water droplet formation serves as a highly reliable, macroscopic indicator of reaction completion.

  • Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with 1M NaOH (to neutralize and remove the p-TsOH catalyst) and brine.

  • Isolation: Dry the organic layer over MgSO4, filter, and carefully concentrate in vacuo (note: the resulting substituted styrene derivative may be somewhat volatile; avoid excessive vacuum).

Analytical Quality Control

To ensure the integrity of the 1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol starting material prior to synthesis, the following analytical benchmarks should be verified:

  • 1H NMR (CDCl3, 400 MHz): Look for the characteristic sharp singlet integrating to 6 protons at ~1.2–1.3 ppm, corresponding to the gem-dimethyl groups of the tertiary alcohol. The aryl methyl group will appear as a singlet at ~2.3 ppm.

  • 19F NMR (CDCl3, 376 MHz): A distinct multiplet should be observed in the fluorinated aromatic region, confirming the presence of the C5 fluorine atom.

  • HPLC-MS: The compound typically exhibits poor ionization in standard ESI+ due to the lack of basic amines. Atmospheric Pressure Chemical Ionization (APCI) or the detection of the dehydrated fragment[M - H2O + H]+ (m/z = 165.1) is recommended for mass verification.

References

  • [1] Molport. "1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol | 1314902-40-3". Source: Molport Chemical Database. URL: [Link]

  • [2] European Patent Office. "EP 4267569 B1: ANTAGONISTS OF THE MUSCARINIC ACETYLCHOLINE RECEPTOR M4". Source: EPO. URL:

  • [3] European Patent Office. "EP 3532474 B1: 4,5-ANNULATED 1,2,4-TRIAZOLONES". Source: EPO. URL:

  • [5] Chemical Science (RSC Publishing). "Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers". Source: Royal Society of Chemistry. URL: [Link]

  • [7] PubMed Central (PMC). "Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols...". Source: NIH. URL: [Link]

  • [4] Chemical Society Reviews. "Fluorine in medicinal chemistry". Source: Royal Society of Chemistry. URL: [Link]

Sources

Application Note: Comprehensive In Vitro Biological Assay Protocols for Novel Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Application Note & Protocol Guide

Introduction: The "Fluorine Effect" in Drug Design

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry[1]. Fluorine's unique physicochemical properties—specifically its high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine (C-F) bond—profoundly influence a molecule's pharmacokinetic profile. Fluorination is frequently employed to enhance metabolic stability by blocking cytochrome P450 (CYP450) oxidation sites, improve transcellular permeability, and modulate plasma protein binding[1].

However, the increased lipophilicity and altered pKa associated with fluorination necessitate rigorous in vitro profiling. While a C-F bond can protect a metabolic "soft spot," the resulting hydrophobicity can induce aqueous solubility issues, aggregation, or steric hindrance at the target binding site. This application note provides a self-validating, step-by-step workflow for the in vitro biological evaluation of novel fluorinated compounds, focusing on permeability, metabolic stability, and target engagement.

G A Novel Fluorinated Compounds B Physicochemical Profiling (PAMPA / Solubility) A->B C Metabolic Stability (HLM / RLM Assay) B->C D Target Engagement (TR-FRET Assay) C->D E Lead Selection & In Vivo Studies D->E

Workflow for the sequential in vitro biological evaluation of fluorinated compounds.

Protocol 1: Physicochemical & Permeability Profiling (PAMPA)

Objective: To quantify the passive transcellular permeability of fluorinated analogs.

Causality & Validation: Fluorination alters the electronic properties and lipophilicity of a molecule, directly impacting its ability to cross lipid bilayers[1]. The Parallel Artificial Membrane Permeability Assay (PAMPA) mimics the human intestinal epithelium using an artificial lipid bilayer. To ensure the assay is a self-validating system, high-permeability (e.g., Verapamil) and low-permeability (e.g., Atenolol) reference standards must be run in parallel to confirm membrane integrity and analytical calibration.

Methodology:

  • Preparation: Prepare a 10 mM stock of the fluorinated compound in DMSO. Dilute to a final concentration of 10 µM in phosphate-buffered saline (PBS, pH 7.4), ensuring final DMSO concentration remains 1%.

  • Donor Setup: Add 300 µL of the compound solution to the donor compartment of a 96-well PAMPA plate.

  • Membrane Coating: Coat the PVDF filter membrane of the acceptor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution to establish the artificial lipid bilayer.

  • Incubation: Add 300 µL of fresh PBS to the acceptor wells. Carefully place the acceptor plate onto the donor plate, creating a "sandwich"[2]. Incubate at room temperature for 5 hours without agitation.

  • Quantification: Separate the plates. Extract 100 µL from both donor and acceptor wells. Quantify the compound concentration using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient ( Papp​ ) using the standard flux equation: Papp​=(dQ/dt)/(A×C0​) .

Protocol 2: In Vitro Metabolic Stability (Liver Microsomes)

Objective: To determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of fluorinated compounds.

Causality & Validation: The primary goal of late-stage fluorination is often to protect molecules from CYP450-mediated metabolism[3]. Human Liver Microsomes (HLMs) contain the major Phase I drug-metabolizing enzymes. The reaction requires NADPH as an essential electron donor cofactor[2]. Ice-cold acetonitrile is used to abruptly denature the microsomal proteins, instantly quenching the reaction to guarantee precise kinetic timepoints[4]. A known high-clearance drug (e.g., Testosterone) must be included as a positive control to validate enzyme viability.

Methodology:

  • Incubation System: Prepare 0.1 M phosphate buffer (pH 7.4) and pre-warm to 37°C. Thaw HLMs on ice and dilute to a protein concentration of 0.5 mg/mL in the buffer[5].

  • Substrate Addition: Add the fluorinated test compound to a final concentration of 1 µM. Pre-incubate the microsomal suspension at 37°C for 5 minutes in a shaking water bath[4][5].

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[2].

  • Time-Course Quenching: At designated time intervals (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into a microcentrifuge tube containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Eliglustat)[4][5].

  • Sample Processing: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins[4].

  • Analysis: Transfer the supernatant to UPLC-MS/MS vials. Calculate CLint​ based on the logarithmic decay of the parent compound over time[5].

Protocol 3: Target Engagement via TR-FRET

Objective: To assess the binding affinity of fluorinated compounds to the target protein.

Causality & Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is highly sensitive and ideal for target engagement[6]. It utilizes a long-lifetime lanthanide donor (e.g., Terbium, Tb3+) and a red-shifted acceptor (e.g., BODIPY or CoraFluor)[7][8]. The time-resolved nature of the assay is critical: by introducing a microsecond delay between excitation and emission measurement, short-lived background autofluorescence from the biological matrix or the fluorinated compound itself is completely eliminated, yielding an exceptional signal-to-noise ratio[8]. The assay is self-validated by including a "DMSO-only" maximum signal control and an excess unlabeled ligand minimum signal control.

FRET Excitation UV Excitation (340 nm) Donor Tb3+ Donor (Antibody) Excitation->Donor Excites Acceptor Acceptor (Tracer) Donor->Acceptor Energy Transfer (<10 nm proximity) Emission TR-FRET Emission (665 nm) Acceptor->Emission Emits Displacement Fluorinated Competitor Displacement->Acceptor Displaces Tracer (Reduces FRET)

Mechanism of competitive TR-FRET target engagement assay for fluorinated compounds.

Methodology:

  • Reagent Preparation: Prepare the target protein (e.g., a His-tagged kinase) at a concentration of 5 nM in assay buffer (HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Tracer & Donor Addition: Add a Tb3+-labeled anti-His antibody (Donor, 2 nM) and a known fluorescent tracer (Acceptor, at its Kd​ concentration) to the protein solution[9][10].

  • Compound Titration: Dispense the fluorinated test compounds in a 10-point dose-response format (e.g., 10 µM to 0.5 nM) into a 384-well microplate.

  • Incubation: Add 10 µL of the Protein/Donor/Tracer master mix to the compound wells. Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm. After a 100 µs delay, measure emission at both 620 nm (Donor) and 665 nm (Acceptor)[6][8].

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the log of the compound concentration to determine the IC50​ or apparent Ki​ [10].

Data Presentation: Expected ADME & Efficacy Metrics

The following table summarizes the anticipated quantitative shifts when comparing a non-fluorinated lead to its mono- and di-fluorinated bioisosteres. Fluorination typically decreases intrinsic clearance (improving half-life) and increases passive permeability[1][11]. Target affinity ( IC50​ ) may improve due to enhanced hydrophobic interactions, though excessive fluorination (di-fluoro) can introduce steric hindrance.

Compound ClassPAMPA Papp​ ( 10−6 cm/s)HLM CLint​ (µL/min/mg)HLM t1/2​ (min)TR-FRET IC50​ (nM)
Non-Fluorinated Lead 5.285.416.212.5
Mono-Fluorinated Analog 12.832.143.18.2
Di-Fluorinated Analog 18.514.992.815.4

Table 1: Comparative in vitro profiling data illustrating the "Fluorine Effect" on ADME and target engagement metrics.

References

  • SwiftFluo® TR-FRET Kinase Assay Kits Sino Biological URL:[Link]

  • One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays ACS Medicinal Chemistry Letters URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of Fluorinated Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize fluorinated tertiary alcohols—particularly via the nucleophilic trifluoromethylation of sterically hindered or prochiral ketones.

The addition of the trifluoromethyl group (–CF₃) is notoriously difficult. The strong electron-withdrawing nature of the fluorine atoms destabilizes adjacent carbocations but stabilizes anions, making the addition of a CF₃ carbanion highly reversible. Furthermore, the steric bulk of the CF₃ group and the basic conditions typically required often lead to competitive enolization rather than the desired 1,2-addition.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your trifluoromethylation workflows are robust, reproducible, and scientifically sound.

Mechanistic Overview: The Siliconate Pathway

To troubleshoot effectively, we must first understand the causality of the reaction. The most common reagent for this transformation is (trifluoromethyl)trimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent.

Unlike traditional Grignard reagents, TMSCF₃ does not spontaneously dissociate into a CF₃⁻ carbanion. Instead, it requires activation by a Lewis base or nucleophilic initiator (such as a fluoride, alkoxide, or carbonate ion). This initiator attacks the silicon atom, forming a highly reactive pentacoordinate siliconate intermediate [CF₃–SiMe₃–Nu]⁻. This intermediate, rather than a free CF₃⁻ ion, is the actual species that transfers the CF₃ group to the carbonyl carbon[1].

G A TMSCF3 (Ruppert-Prakash Reagent) C [CF3-SiMe3-Nu]⁻ Pentacoordinate Siliconate A->C Nucleophilic Attack B Initiator (e.g., F⁻, RO⁻, CO3²⁻) B->C E Fluorinated Alkoxide Intermediate C->E CF3⁻ Transfer D Ketone (Substrate) D->E F Trifluoromethylated Silyl Ether E->F Silylation (Trapping) F->C TMS Transfer (Chain Propagation) G Desilylation (TBAF or H⁺) F->G H Fluorinated Tertiary Alcohol G->H Deprotection

Catalytic cycle of nucleophilic trifluoromethylation of ketones via a pentacoordinate siliconate.

Troubleshooting Guide & FAQs

Q1: I am observing low conversion and significant starting material recovery when attempting to trifluoromethylate sterically hindered aryl ketones. How can I drive the reaction to completion?

The Causality: Steric bulk prevents the bulky[CF₃–SiMe₃–X]⁻ intermediate from approaching the carbonyl carbon. Additionally, the addition of the CF₃ group is reversible. If the resulting alkoxide intermediate is not rapidly trapped by silylation, it undergoes a retro-aldol-like collapse back to the starting ketone[2]. If you are using strong basic initiators, competitive enolization of the ketone will also consume your starting material.

The Solution: Switch your initiator. While tetrabutylammonium fluoride (TBAF) is standard, it can be too harsh or hygroscopic, leading to premature protonation of the CF₃ anion (forming fluoroform, CHF₃). Instead, utilize Cesium Carbonate (Cs₂CO₃) in catalytic amounts (10-20 mol%) in DMF or THF. The carbonate anion effectively generates the hypervalent silicon complex without the harsh basicity that promotes enolization[3]. Ensure TMSCF₃ is added in a slight excess (1.5–2.0 eq) and keep the reaction strictly anhydrous.

Q2: My asymmetric trifluoromethylation of prochiral ketones is yielding poor enantiomeric excess (<50% ee). What is the optimal catalytic system?

The Causality: Achieving high enantioselectivity with ketones is notoriously difficult compared to aldehydes. The background, uncatalyzed reaction (or the achiral fluoride-catalyzed reaction) often outcompetes the chiral pathway. Early attempts using cinchona alkaloid-derived ammonium fluorides were limited by this exact issue[4].

The Solution: Transition to chiral quaternary ammonium phenoxides . Mukaiyama and colleagues demonstrated that sterically hindered N-benzyl cinchonidinium phenoxides act as exceptional Lewis bases to activate TMSCF₃[5]. The phenoxide oxygen attacks the silicon, forming a chiral pentacoordinate silicate. This rigid, chiral environment directs the CF₃ transfer to the re- or si-face of the ketone, yielding up to 94% ee.

Q3: During the deprotection of the intermediate trifluoromethylated silyl ether, I am losing product or seeing decomposition. What is the best desilylation protocol?

The Causality: The strongly electron-withdrawing CF₃ group destabilizes the adjacent C–O bond. Under harsh acidic conditions, this can lead to elimination or decomposition. Furthermore, many fluorinated tertiary alcohols are surprisingly volatile and can be lost during solvent evaporation under high vacuum.

The Solution: Perform the desilylation using a buffered fluoride source. A mixture of TBAF (1.0 M in THF) and acetic acid (1:1 ratio) at 0 °C to room temperature provides a mild, self-buffering environment that cleaves the Si–O bond without causing retro-trifluoromethylation. When concentrating the product, avoid heating the rotary evaporator bath above 25 °C and do not use a high-vacuum pump for extended periods.

Quantitative Data: Comparison of Initiator Systems

To aid in your experimental design, the following table summarizes the expected performance of various initiator systems for the trifluoromethylation of acetophenone derivatives.

Initiator / Catalyst SystemSubstrate TypeTypical Yield (%)Enantiomeric Excess (ee %)Key Advantage
TBAF (Catalytic) Unhindered Ketones75 - 85%N/A (Racemic)Fast reaction, standard reagent[2].
Cs₂CO₃ (10 mol%) Sterically Hindered Ketones85 - 95%N/A (Racemic)Suppresses enolization, mild conditions[3].
Cinchonidinium Fluoride Prochiral Aryl Ketones50 - 70%20 - 48%First-generation asymmetric catalyst[4].
Cinchonidinium Phenoxide Prochiral Aryl Ketones80 - 99%80 - 94%Exceptional facial selectivity, high yield[5].

Standard Operating Procedure (SOP)

Protocol: Enantioselective Trifluoromethylation of Aryl Ketones

This self-validating protocol utilizes a chiral quaternary ammonium phenoxide catalyst to ensure high enantioselectivity. The protocol is designed to verify the integrity of the active catalyst before the addition of the substrate.

Reagents & Materials:

  • Aryl ketone substrate (1.0 mmol)

  • (Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 mmol)

  • Chiral N-arylmethylated cinchonidinium phenoxide catalyst (0.1 mmol, 10 mol%)

  • Anhydrous Toluene / Dichloromethane (DCM)

  • TBAF (1.0 M in THF)

Step-by-Step Methodology:

  • System Purging & Catalyst Activation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3 times). Add the chiral cinchonidinium phenoxide catalyst (10 mol%) to the flask.

  • Solvent & Substrate Addition: Dissolve the catalyst in 3.0 mL of anhydrous toluene/DCM (7:3 ratio) and cool the mixture to -78 °C using a dry ice/acetone bath. Add the aryl ketone (1.0 mmol) dropwise.

    • Self-Validation Check: The solution should remain clear and homogenous. Any cloudiness indicates moisture contamination, which will prematurely hydrolyze the TMSCF₃.

  • Nucleophilic Trifluoromethylation: Slowly add TMSCF₃ (1.5 mmol) dropwise over 10 minutes via a syringe pump. Maintain the reaction at -78 °C for 1 to 4 hours. Monitor the consumption of the ketone via TLC (Hexanes/EtOAc).

  • Quenching & Silyl Ether Cleavage: Once the ketone is consumed, quench the reaction at -78 °C by adding 2.0 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the intermediate silyl ether with ethyl acetate (3 x 10 mL).

  • Desilylation: Concentrate the organic layer under reduced pressure (bath temp < 25 °C). Dissolve the crude silyl ether in 5.0 mL of THF. Add 1.2 mL of TBAF (1.0 M in THF) at 0 °C. Stir for 1 hour.

  • Isolation: Dilute with water, extract with diethyl ether, and dry over anhydrous Na₂SO₄. Purify the resulting fluorinated tertiary alcohol via silica gel flash chromatography. Determine the enantiomeric excess via chiral HPLC.

References

  • [4] Shibata, N., et al. "Cinchona Alkaloids/TMAF Combination-Catalyzed Nucleophilic Enantioselective Trifluoromethylation of Aryl Ketones." Organic Letters, ACS Publications. 4

  • [5] Nagao, H., Kawano, Y., & Mukaiyama, T. "Enantioselective Trifluoromethylation of Ketones with (Trifluoromethyl)trimethylsilane Catalyzed by Chiral Quaternary Ammonium Phenoxides." Bulletin of the Chemical Society of Japan, Oxford Academic. 5

  • [1] Prakash, G. K. S., et al. "Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR." Journal of the American Chemical Society, PMC.1

  • [3] Wang, M., et al. "Cs2CO3-Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers." Molecules, MDPI. 3

  • [2] Liu, X., et al. "Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond." Chemical Reviews, ACS Publications. 2

Sources

Technical Support Center: Purification of 1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals working with 1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol . As a highly sterically hindered tertiary alcohol, this intermediate presents unique challenges during isolation and purification, primarily due to its susceptibility to acid-catalyzed dehydration and the persistent co-elution of Grignard-derived impurities.

Below, you will find our expert-curated troubleshooting guides, quantitative performance metrics, and self-validating experimental protocols.

Process Workflow & Purification Logic

The following diagram illustrates the lifecycle of the crude mixture and the logic behind selecting a specific purification pathway based on the target impurity.

G Start Starting Materials (Aryl Halide + Mg + Acetone) Grignard Grignard Addition (Formation of Tertiary Alkoxide) Start->Grignard Crude Crude Mixture (Target + Alkene + Homocoupled + Ketone) Grignard->Crude Quench & Workup Chromatography Method A: Flash Chromatography (1% Et3N deactivated silica) Crude->Chromatography Distillation Method B: Vacuum Distillation (High vacuum, <120°C) Crude->Distillation Derivatization Method C: Girard's Reagent (Ketone Scavenging) Crude->Derivatization Pure Pure 1-(5-fluoro-2-methylphenyl) -2-methylpropan-2-ol Chromatography->Pure Elution Waste Impurities (Alkene, Biaryl, Hydrazone) Chromatography->Waste Distillation->Pure Main Fraction Distillation->Waste Forecut/Residue Derivatization->Pure Organic Layer Derivatization->Waste Aqueous Layer

Caption: Workflow for the synthesis and purification of 1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol.

Troubleshooting Guide & FAQs

Issue 1: Product Loss Due to Dehydration During Chromatography

Q: Why does my tertiary alcohol convert into an alkene (1-(5-fluoro-2-methylphenyl)-2-methylpropene) when I run it through a silica gel column? A (Causality & Solution): Tertiary alcohols are exceptionally prone to E1 (unimolecular elimination) dehydration. The hydroxyl group is protonated by the inherently acidic silanol groups present on standard chromatographic silica gel[1]. The resulting loss of water forms a relatively stable tertiary carbocation, which rapidly loses a proton to form the alkene.

  • The Fix: You must deactivate the silica gel. Pre-treat the column by flushing it with your non-polar starting solvent containing 1% to 2% triethylamine (Et₃N). The amine neutralizes the acidic silanol sites, preventing the acid-catalyzed dehydration pathway entirely.

Issue 2: Persistent Non-Polar Impurities

Q: My NMR shows a persistent non-polar aromatic impurity that co-elutes near the solvent front. How do I remove it? A (Causality & Solution): This is likely a Wurtz-type homocoupling byproduct (e.g., 1,2-bis(5-fluoro-2-methylphenyl)ethane or biphenyl derivatives), which is a notorious side-reaction during the formation of benzylic and aryl Grignard reagents [2, 3]. Trace transition metals (like iron in the magnesium turnings) or high localized concentrations catalyze this radical dimerization.

  • The Fix: Because the homocoupled product lacks a hydroxyl group, it cannot hydrogen bond and is highly non-polar. Use a step-gradient flash chromatography method. Flush the column with 100% hexanes or heptane for 3-5 column volumes to completely elute the homocoupled biaryl before introducing ethyl acetate (typically 10-15%) to elute the target tertiary alcohol. Alternatively, high-vacuum fractional distillation can separate these based on boiling point differences [3].

Issue 3: Residual Unreacted Ketone

Q: The Grignard addition did not go to completion[4], and I have unreacted acetone or aryl ketone in my mixture. They have similar Rf values to my product. What is the best approach? A (Causality & Solution): Steric hindrance from the ortho-methyl group on the phenyl ring can slow the nucleophilic attack, leading to incomplete conversion or competitive enolization of the ketone.

  • The Fix: Utilize chemical derivatization via Girard's Reagent T. This reagent specifically reacts with the carbonyl group of the unreacted ketone to form a water-soluble hydrazone. A simple liquid-liquid extraction will then partition the unreacted starting material into the aqueous phase, leaving the pure tertiary alcohol in the organic phase.

Quantitative Method Comparison

To assist in selecting the optimal purification strategy for your scale and purity requirements, reference the comparative data below:

Purification MethodOptimal ScaleExpected Yield RecoveryTarget PurityPrimary Impurity RemovedTime Required
Amine-Modified Silica Flash < 10 grams85 - 92%> 98%Homocoupled biaryls, alkenes2 - 4 hours
High-Vacuum Distillation 10g - 1kg+75 - 85%> 95%Volatile solvents, unreacted halides4 - 8 hours
Girard's Reagent Scavenging Any90 - 95%> 99% (w/r/t ketone)Unreacted ketones/aldehydes12 - 16 hours

Self-Validating Experimental Protocols

Protocol A: Amine-Modified Silica Gel Chromatography

This method includes an internal validation step (TLC visualization) to ensure the column is properly deactivated before loading the precious API intermediate.

  • Solvent Preparation: Prepare a solvent system of 100% Hexanes containing 1% Triethylamine (v/v). Prepare a second system of 15% Ethyl Acetate in Hexanes (also containing 1% Et₃N).

  • Column Packing & Deactivation: Slurry-pack the silica gel using the 100% Hexanes/1% Et₃N solution. Flush the packed column with at least 2 column volumes (CV) of this solvent.

  • Self-Validation (pH Check): Collect a few drops of the eluent from the column stopcock and spot it on a piece of universal pH paper. It must read basic (pH > 8). If it is neutral or acidic, continue flushing with the Et₃N solution.

  • Loading: Dissolve the crude 1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol in a minimum amount of the basic hexanes and load it onto the column.

  • Elution of Non-Polars: Elute with 3 CV of 100% Hexanes/1% Et₃N. This will wash out the homocoupled Wurtz impurities and any dehydrated alkene byproducts.

  • Product Elution: Switch to the 15% EtOAc/Hexanes/1% Et₃N system. Collect fractions.

  • Analysis: Spot fractions on a TLC plate. The tertiary alcohol will not be UV active enough to see clearly without a stain; use a Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) stain and heat to visualize the alcohol as a distinct spot.

Protocol B: High-Vacuum Fractional Distillation

Ideal for scale-up where chromatography is cost-prohibitive.

  • Setup: Assemble a short-path fractional distillation apparatus with a Vigreux column. Ensure all joints are heavily greased with high-vacuum silicone grease.

  • Degassing: Transfer the crude oil to the distillation flask. Apply a moderate vacuum (approx. 50-100 torr) at room temperature for 30 minutes to remove residual extraction solvents (e.g., diethyl ether or THF).

  • Forecut: Lower the vacuum to < 1.0 torr. Slowly increase the heating mantle temperature. Collect the forecut (containing unreacted aryl halides and low-boiling alkenes) up to ~80°C (vapor temperature).

  • Main Fraction: The target tertiary alcohol will typically distill between 105°C and 130°C at < 1.5 torr [3]. Collect this main fraction in a tared, pre-weighed receiving flask.

  • Validation: The distillate should be a clear, viscous oil that may slowly crystallize upon standing at room temperature. Confirm purity via ¹H NMR, looking specifically for the disappearance of the alkene multiplet (~5.0 ppm) and the sharp singlet of the tertiary methyl groups (~1.2 ppm).

References

  • Dehydration of Linalool with Two Types of Reagents Based on Silica Gel: Experiment for Distinguishing between Products by Aroma Source: Journal of Chemical Education (ACS Publications) URL:[Link]

  • Continuous GMP Manufacturing for Grignard Reagent/Zincate Synthesis and Negishi Coupling Reaction Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Homocoupling of a Grignard Reagent toward the Synthesis of 2,2′-Bis(trifluoromethyl)-4,4′-diaminobiphenyl Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones Source: Master Organic Chemistry URL:[Link]

identifying side products in the acylation of fluorinated aromatics

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the electrophilic aromatic substitution of fluoroarenes. Friedel-Crafts acylation of fluorinated aromatics is notoriously prone to side reactions due to the unique electronic properties of fluorine. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you identify and eliminate side products.

Troubleshooting Guide & FAQs

Q1: Why am I seeing multiple regioisomers when acylating fluorobenzene, and how do I definitively identify them? Causality: The fluorine atom presents a unique mechanistic dichotomy. It is the most electronegative element, which inductively deactivates the aromatic ring (pulling electron density away from the σ -framework). However, its lone pairs can donate electron density via resonance, stabilizing the cationic Wheland intermediate. This resonance effect makes fluorine an ortho/para-directing group[1]. While the para-position is typically favored due to steric hindrance at the ortho-position, ortho-acylation is a highly common side product, especially when using smaller acylium ions or highly active Lewis base promoters[2]. Identification: 19 F NMR spectroscopy is the gold standard for distinguishing these regioisomers due to its 100% natural abundance, high sensitivity, and broad chemical shift range[1]. The local electronic environment heavily influences the chemical shift. An electron-withdrawing acyl group placed para to the fluorine will deshield the nucleus differently than one placed ortho. Furthermore, the 19 F- 1 H spin-spin coupling patterns serve as a structural fingerprint: the para-isomer exhibits a symmetric coupling pattern (to two equivalent ortho protons), whereas the ortho-isomer displays a complex, asymmetric multiplet[1].

Q2: My GC-MS shows a major byproduct with a mass corresponding to the loss of fluorine (M-19 + 1). What causes defluorination during Friedel-Crafts acylation? Causality: Hydrodefluorination or chlorodefluorination is a frequent side reaction when utilizing strong Lewis acids (e.g., AlCl 3​ , TiCl 4​ , or nanoscopic aluminum chlorofluoride)[3]. The highly polarized C-F bond can be activated by the Lewis acid, which coordinates with the fluorine's lone pairs[4]. In the presence of a proton source (such as trace moisture) or a hydride donor, the weakened C-F bond is cleaved, resulting in a defluorinated arene[5]. This is particularly problematic in electron-rich polyfluorinated systems or when reactions are run at elevated temperatures. Identification: GC-MS will show a molecular ion peak at[M - 18] (loss of F, gain of H) or [M + 16] (loss of F, gain of Cl). 13 C NMR will validate this by showing the complete loss of the characteristic large 1 J C−F​ coupling (typically ~240-250 Hz) in the byproduct's spectrum.

Q3: How can I distinguish between polyacylation and oxidative coupling (Scholl reaction) side products? Causality: While the first acyl group strongly deactivates the ring against further acylation, using a large excess of acylating agent and Lewis acid can force diacylation. Conversely, if the acylating agent is depleted or sterically hindered, the strong Lewis acid can catalyze the Scholl reaction—an oxidative aryl-aryl coupling of two fluoroarene molecules to form a fluorinated biphenyl derivative. Identification: Both pathways result in high-molecular-weight side products. LC-MS or GC-MS easily distinguishes them: diacylation adds the exact mass of a second acyl group, while the Scholl product will have a mass of roughly 2×Mfluoroarene​−2 .

Data Presentation: Analytical Signatures

Table 1: Analytical Signatures of Common Acylation Side Products

Side Product CategoryGC-MS Signature 19 F NMR Signature 1 H NMR Signature
Para-Acylated (Target) Base peak[M] + Single resonance, simple multipletAA'BB' or similar symmetric system
Ortho-Acylated Base peak [M] + Downfield shift relative to paraComplex asymmetric multiplet
Defluorinated Arene [M - 19 + 1] + Complete absence of 19 F signalLoss of 1 H- 19 F coupling
Scholl Coupling ~[2M - 2] + Multiple distinct 19 F signalsBroad, overlapping aromatic resonances

Table 2: Quantitative 19 F NMR Chemical Shift Trends (Referenced to CFCl 3​ )

Substituent EnvironmentTypical 19 F Shift Range (ppm)Spin-Spin Coupling ( 3 J H−F​ )
Unsubstituted Fluorobenzene -113 to -114~6-10 Hz
Para-Acylfluorobenzene -104 to -108~8-9 Hz (symmetric)
Ortho-Acylfluorobenzene -109 to -112~9-11 Hz (asymmetric)
Meta-Acylfluorobenzene -111 to -113~8-10 Hz (asymmetric)

Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Acylation of Fluoroarenes (Minimizing Defluorination)

This protocol utilizes a self-validating visual feedback loop to ensure acylium ion formation while preventing harsh oxidative side reactions.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the fluoroarene (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Acylating Agent Addition: Add the acyl chloride (1.1 equiv) dropwise at 0 °C.

  • Lewis Acid Introduction: Slowly add anhydrous AlCl 3​ (1.2 equiv) in small portions over 15 minutes.

    • Self-Validation Check: The solution should turn a controlled pale yellow/orange, indicating the formation of the acylium ion complex. If the solution immediately turns dark purple or opaque black, this indicates rapid Scholl oxidative coupling or polymerization. If this occurs, lower the temperature to -20 °C for subsequent runs.

  • Reaction Monitoring: Stir at 0 °C to room temperature for 2-4 hours. Monitor via TLC or GC-MS until the starting fluoroarene is consumed.

  • Quenching: Carefully pour the mixture over crushed ice and 1M HCl to break the aluminum complex. Extract with DCM, wash with brine, dry over MgSO 4​ , and concentrate.

Protocol 2: 19 F NMR Sample Preparation and Regioisomer Analysis

A self-validating method for precise regioisomer quantification.

  • Sample Prep: Dissolve 15-20 mg of the crude reaction mixture in 0.6 mL of CDCl 3​ .

  • Internal Standard: Add 1.0 μ L of trifluorotoluene ( α , α , α -trifluorotoluene) as an internal standard (set to -63.7 ppm).

  • Acquisition Setup:

    • Run a standard 1 H NMR spectrum first.

    • Self-Validation Check: If the solvent peak or impurity peaks overwhelm the baseline, the sample is too dilute or dirty, which will cause integration errors in the 19 F spectrum due to dynamic range issues. Re-concentrate or filter the sample before proceeding.

  • 19 F Acquisition: Acquire the 19 F spectrum with proton decoupling ( 19 F{ 1 H}) to simplify the signals into singlets for accurate integration of the ortho vs. para ratio.

  • Coupling Analysis: Acquire a standard 19 F spectrum (coupled) to analyze the multiplet structures and definitively assign the ortho (complex) and para (symmetric) peaks[1].

Workflow Visualization

G Start Crude Reaction Mixture (Acylated Fluoroarene) GCMS GC-MS & LC-MS Analysis Start->GCMS MassCheck Evaluate Molecular Weight (MW) GCMS->MassCheck MW_Expected MW = Expected (Regioisomers Present) MassCheck->MW_Expected Target Mass MW_Loss MW = Expected - 19 Da (Hydrodefluorination) MassCheck->MW_Loss Mass - F + H MW_High MW > Expected (Polyacylation / Scholl) MassCheck->MW_High High Mass NMR 19F & 1H NMR Analysis MW_Expected->NMR Regio Determine Regioisomers (Ortho/Para Ratio) NMR->Regio

Workflow for the analytical identification of side products in fluoroarene acylation.

References

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia Source: Wikipedia URL:[Link]

  • Friedel–Crafts Acylation of Aminocarboxylic Acids in Strong Brønsted Acid Promoted by Lewis Base P4O10 Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Chlorodefluorination of Fluoromethanes and Fluoroolefins at a Lewis Acidic Aluminum Fluoride Source: ChemCatChem URL:[Link]

  • Synthetic Advantages of Defluorinative C–F Bond Functionalization Source: PMC - NIH URL:[Link]

  • Cooperative Al–H Bond Activation in DIBAL-H: Catalytic Generation of an Alumenium-Ion-Like Lewis Acid for Hydrodefluorinative Friedel–Crafts Alkylation Source: Journal of the American Chemical Society URL:[Link]

Sources

Technical Support Center: Improving Yield in the Synthesis of Substituted Phenylpropanols

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of substituted phenylpropanols. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common challenges and systematically improve reaction yields. We will delve into the causality behind experimental choices, providing field-proven insights to enhance the robustness and efficiency of your synthetic routes.

Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields in phenylpropanol synthesis via Grignard reaction?

Low yields in Grignard reactions are almost always traced back to a few critical factors.[1] The primary culprits are the presence of moisture, the quality of reagents, and improper temperature control.[2][3]

  • Moisture and Protic Impurities: Grignard reagents are exceptionally strong bases and will react readily with any source of protons, such as water, alcohols, or even acidic functional groups on your starting materials.[4][5] This "quenching" reaction forms a hydrocarbon (e.g., benzene from phenylmagnesium bromide) instead of your desired alcohol, directly consuming your active reagent and lowering the yield.[6][7] All glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents are essential.[8]

  • Reagent Quality and Activity: The purity of your starting materials is paramount. The aryl or alkyl halide must be pure, and the carbonyl compound should be free of water and acidic impurities.[6] Crucially, the magnesium turnings must be active; a passivating layer of magnesium oxide on the surface can prevent the reaction from initiating.[7]

  • Reaction Conditions: Temperature control is vital. The formation of the Grignard reagent is exothermic, and the subsequent addition to the carbonyl is also highly exothermic.[6] Runaway temperatures can promote side reactions, such as Wurtz coupling to form biphenyl byproducts.[6]

Q2: My Grignard reaction won't start. What are the common initiation problems and solutions?

Failure to initiate is a classic Grignard problem, typically due to an oxide layer on the magnesium.

  • Magnesium Activation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the insertion of magnesium into the carbon-halogen bond.[7] To overcome this, the magnesium must be activated.

    • Mechanical Activation: Vigorously crushing the magnesium turnings with a glass rod in the dry reaction flask can expose a fresh, reactive surface.

    • Chemical Activation: Adding a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane is a highly effective method.[6] These reagents react with the magnesium surface to generate magnesium halides, cleaning the surface and creating reactive sites.

  • Concentration: A locally high concentration of the halide can help initiate the reaction. Add a small portion of your halide solution directly to the magnesium turnings and gently warm the spot with a heat gun. Once initiation is observed (bubbling, color change to cloudy gray/brown), begin the dropwise addition of the remaining halide solution.[6]

Q3: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?

Side product formation is a key challenge that impacts both yield and purification difficulty. The most common byproducts are biphenyls, benzene, and dehydration products.

  • Biphenyl Formation: This occurs when the Grignard reagent (R-MgX) couples with the unreacted halide (R-X).[6] This is favored at higher temperatures and high halide concentrations.

    • Mitigation: The solution is to add the halide dropwise to the magnesium suspension. This ensures that the halide concentration remains low and that it reacts quickly to form the Grignard reagent rather than coupling with already-formed reagent.[6]

  • Dehydration: The tertiary or secondary phenylpropanol product can eliminate water to form an alkene, especially during acidic workup with strong acids and heat.[6][7]

    • Mitigation: Quench the reaction with a milder acidic source, such as a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[7][9] This provides a proton source to neutralize the alkoxide without creating harshly acidic conditions that favor elimination.

Troubleshooting Guide: A Systematic Approach

When faced with a low-yielding reaction, a systematic analysis of the reaction mixture and process is crucial.

Workflow for Troubleshooting Low Yields

Below is a decision-making workflow to diagnose and resolve low-yield issues systematically.

Caption: A systematic workflow for troubleshooting low-yield reactions.[1]

Problem: Inconsistent or No Product Formation
Potential Cause Underlying Reason Troubleshooting Steps
Poor Reagent Quality Reagents can degrade over time, or catalysts can become deactivated. Organometallic solutions lose titer.Use freshly opened or purified reagents. Verify the concentration of organometallic reagents (e.g., Grignard) via titration. Ensure catalysts are stored under appropriate conditions.[2]
Solvent Impurities Trace water or other protic impurities in the solvent will quench moisture-sensitive reagents like Grignards.Use anhydrous solvents, preferably from a solvent purification system or freshly distilled from an appropriate drying agent.[2][9]
Incorrect Temperature Many reactions have an optimal temperature window. Too low, and the activation energy isn't met; too high, and decomposition or side reactions occur.[10][11]Ensure accurate temperature control with a calibrated thermometer and a suitable bath (ice, dry ice/acetone, oil). Monitor reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.[2]
Inactive Catalyst/Reagent The surface of solid reagents like magnesium can be passivated. Catalysts can be "poisoned" by impurities.For Grignard reactions, activate magnesium with iodine or 1,2-dibromoethane.[6] For catalytic reactions, ensure starting materials are free of catalyst poisons (e.g., sulfur compounds for Pd catalysts).
Problem: Significant Product Loss During Workup or Purification
Potential Cause Underlying Reason Troubleshooting Steps
Emulsion Formation A stable mixture of the organic and aqueous layers prevents efficient separation, trapping product in the emulsion layer.Add brine (saturated NaCl solution) to increase the ionic strength and polarity of the aqueous phase, which helps break the emulsion. Filter the mixture through a pad of Celite®.[1][2]
Incorrect pH The product may be partially soluble in the aqueous layer if it is in an ionized form (e.g., an amine protonated at low pH).Adjust the pH of the aqueous layer to ensure your product is in its neutral, less water-soluble form before extraction.[2]
Decomposition on Silica Phenylpropanols and especially phenylpropanals can be sensitive to the acidic nature of standard silica gel, leading to degradation or polymerization on the column.[12]Deactivate the silica gel by pre-treating it with a base like triethylamine (typically 0.5-1% in the eluent). Alternatively, consider using a different stationary phase like neutral or basic alumina.[2][12]
Co-elution with Impurities If the polarity of the product and impurities are very similar, separation by chromatography is difficult, leading to impure fractions and a lower isolated yield of pure product.Methodically optimize the solvent system for better separation using TLC before running the column. Consider alternative purification methods like recrystallization or vacuum distillation.[2]
Key Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-1-propanol via Grignard Reaction

This protocol provides a detailed methodology for a common synthesis of a substituted phenylpropanol.

Reaction Scheme:

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Carbonyl Addition cluster_2 Step 3: Acidic Workup R1 Bromobenzene I1 Phenylmagnesium bromide (Grignard Reagent) R1->I1 Anhydrous Ether/THF R2 Magnesium (turnings) R2->I1 R3 Propionaldehyde I2 Magnesium alkoxide intermediate R3->I2 0 °C I1->I2 S1 Biphenyl I1->S1 + Bromobenzene (High Temp) S2 Benzene I1->S2 + H2O (Trace Moisture) P1 1-Phenyl-1-propanol I2->P1 aq. NH4Cl S3 1-Phenyl-1-propene P1->S3 Dehydration (Strong Acid)

Caption: General scheme for the Grignard synthesis of 1-phenyl-1-propanol, highlighting key side reactions.[6][7]

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • Bromobenzene, distilled

  • Propionaldehyde, distilled

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum or oven-dry at 120°C overnight and assemble while hot under a stream of inert gas.[8]

  • Grignard Formation: Place magnesium turnings in the flask. Add one small crystal of iodine. In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

  • Initiation: Add a small portion (~10%) of the bromobenzene solution to the stirring magnesium turnings. If the reaction does not start (indicated by color change and gentle boiling), gently warm the flask with a heat gun.[6]

  • Addition: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[6]

  • Carbonyl Addition: Cool the Grignard solution to 0°C using an ice bath. Add a solution of dry propionaldehyde in anhydrous diethyl ether to the dropping funnel and add it dropwise to the cold, stirring Grignard reagent. Maintain the temperature at 0°C throughout the addition to control the exothermic reaction.[6][13]

  • Quenching: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, cool the reaction back to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution dropwise.[9]

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[9]

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or flash column chromatography.[9]

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane). If your compound is acid-sensitive, add 0.5-1% triethylamine to the eluent mixture before creating the slurry.[12]

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no cracks or air bubbles are present.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed (dry loading). This technique often results in better separation.

  • Elution: Begin eluting with your starting solvent system, gradually increasing the polarity as needed while collecting fractions. Monitor the elution of your compound using Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield the purified phenylpropanol.[12]

References
  • Organic Syntheses. (n.d.). (S)-1-Phenyl-1-propanol. Org. Synth. 1996, 73, 271. Retrieved from [Link]

  • Modern A. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-phenyl-1-propanol. Org. Synth. 1950, 30, 80. Retrieved from [Link]

  • Google Patents. (1984). US4486607A - Process for the production of phenyl substituted propanal.
  • PrepChem.com. (n.d.). Synthesis of 2-phenylpropanol. Retrieved from [Link]

  • IntuitionLabs. (2026, January 31). Why Drug Development Takes Decades: Process & Challenges. Retrieved from [Link]

  • Hodge, P., et al. (1997). Asymmetric synthesis of 1-phenylpropanol using polymer-supported chiral catalysts in simple bench-top flow systems. Journal of the Chemical Society, Perkin Transactions 1, 3429-3435. Retrieved from [Link]

  • Hegedűs, I., et al. (2022). PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSE- LECTIVE BIOCATALYSTS. Journal of Environmental and Engineering Management, 32(1), 1-6. Retrieved from [Link]

  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • Gashu, K., et al. (2023). Temperature differences between sites lead to altered phenylpropanoid metabolism in a varietal dependent manner. Frontiers in Plant Science, 14, 1243179. Retrieved from [Link]

  • IntuitionLabs. (2026, January 31). Why Drug Development Takes Decades: Process & Challenges. Retrieved from [Link]

  • Yoon, J., et al. (2024). Effect of high-temperature stress on phenylpropanoid biosynthesis and antioxidant activities of Acer palmatum. Journal of Aridland Agriculture, 10, 8-13. Retrieved from [Link]

  • Ahmad, S., et al. (2012). Separation of Phenylpropanoids and Evaluation of Their Antioxidant Activity. In Natural Products Isolation (pp. 357-380). Humana Press. Retrieved from [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields?. Retrieved from [Link]

  • Lab Manager. (2022, October 21). Overcoming Key Challenges in Drug Discovery. Retrieved from [Link]

  • CAS. (2023, December 15). Dealing with the challenges of drug discovery. Retrieved from [Link]

  • ResearchGate. (2020, July 19). The Impact of Temperature Treatments on Elicitation of the Phenylpropanoid Pathway, Phenolic Accumulations and Antioxidative Capacities of Common Bean (Phaseolus vulgaris) Sprouts. Retrieved from [Link]

  • National Academies Press. (2014). Improving and Accelerating Therapeutic Development for Nervous System Disorders. Retrieved from [Link]

  • ResearchGate. (2022). Effect of heat and cold treatment on the genes involved in general phenylpropanoid pathway and specialized metabolism in seeds and fruits of strawberry. Retrieved from [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

Sources

addressing matrix effects in LC-MS analysis of fluorinated molecules

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the LC-MS analysis of fluorinated molecules. As a Senior Application Scientist, I frequently consult with laboratories struggling to quantify per- and polyfluoroalkyl substances (PFAS), fluorinated pharmaceuticals, and agrochemicals.

Fluorinated molecules present a unique analytical paradox. The strong, highly electronegative carbon-fluorine (C-F) bonds make these compounds both hydrophobic and lipophobic (omniphobic). Analytically, this means they readily adsorb to instrument components, causing severe background contamination, while simultaneously suffering from extreme ion suppression in the electrospray ionization (ESI) source when co-eluting with complex matrix components like lipids or salts[1].

This guide is designed to move beyond basic troubleshooting. We will explore the causality behind these phenomena and provide self-validating protocols to ensure your data maintains the highest scientific integrity.

Understanding the Mechanism: Contamination vs. Matrix Effects

Before troubleshooting, it is critical to distinguish between system-derived background contamination and sample-derived matrix effects.

G Sample Complex Matrix Sample (Blood, Soil, Wastewater) SPE Weak Anion Exchange (WAX) Removes bulk interferences Sample->SPE Cleanup Analytical Analytical Column Separates analytes SPE->Analytical Purified Extract LC LC System Components (PTFE tubing, seals) Delay Delay Column Traps system background LC->Delay Background Leaching Delay->Analytical Delayed Elution ESI ESI Source Droplet surface competition Analytical->ESI Co-eluting Matrix MS Mass Spectrometer Detection ESI->MS Ion Suppression

Pathway of matrix effects and background contamination in LC-MS PFAS analysis.

FAQ 1: Why am I seeing target analyte peaks in my procedural blanks?

The Causality: If you are observing target fluorinated compounds (especially PFBA, PFOA, or PFOS) in your blank injections, you are likely suffering from system background contamination. Many standard LC components—such as pump seals, degasser membranes, and solvent lines—are manufactured using polytetrafluoroethylene (PTFE) or other fluoropolymers[2]. As the mobile phase flows through the system, it continuously leaches trace levels of these compounds.

The Solution: The Delay Column While you can replace tubing with PEEK (polyetheretherketone), eliminating all fluoropolymers from an LC system is nearly impossible. The definitive solution is installing a PFAS Delay Column. This column traps system-based background contaminants before they reach the injector, ensuring they elute after the native analytes from your sample[2].

Step-by-Step Methodology: Delay Column Installation & Validation
  • Positioning: Plumb a highly retentive reversed-phase delay column into the LC flow path after the mobile phase mixer but before the autosampler injector.

  • Equilibration: Run your standard mobile phase gradient. During the initial weak aqueous phase, background PFAS leaching from the pumps will accumulate on the head of the delay column.

  • Injection: Inject your sample. The sample's native PFAS will travel directly to the analytical column.

  • Elution: As the organic gradient increases, the native sample PFAS will elute from the analytical column first. The background PFAS, which had to traverse both the delay column and the analytical column, will elute significantly later as a distinct, broad peak.

  • Validation: Inject a solvent blank followed by a low-level standard mix. Confirm that the sharp peaks of the standard mix are chromatographically separated from the delayed background peaks.

FAQ 2: How do I correct for severe ion suppression in complex matrices?

The Causality: In complex matrices like wastewater, dairy milk, or plasma, co-eluting matrix components (such as glycerophosphocholines) compete with fluorinated analytes for space and charge on the surface of the ESI droplets[1]. Because fluorinated molecules are often pushed to the droplet surface due to their hydrophobicity, any disruption in droplet desolvation by matrix salts or lipids will drastically suppress the ionization signal, leading to false negatives or under-quantitation.

The Solution: Isotope Dilution Mass Spectrometry (IDMS) To establish a self-validating analytical system, you must use Isotope Dilution. By spiking the sample with stable isotopically labeled standards (e.g., 13C or 15N ) prior to any sample preparation, the labeled standard experiences the exact same extraction losses and ESI matrix suppression as the native analyte[3].

As demonstrated in comparative studies, isotope dilution vastly outperforms traditional matrix-matched calibration in both accuracy and repeatability when analyzing complex matrices.

Quantitative Comparison: Matrix Matching vs. Isotope Dilution

Data synthesized from dairy milk PFAS extraction evaluations.

Calibration ApproachMean Percent AccuracyRepeatability (RSD)Practicality for High-Throughput
Matrix Matching 85%< 20%Low (Requires verified PFAS-free blank matrix)
Isotope Dilution 97%< 15%High (Corrects matrix effects per individual sample)
Step-by-Step Methodology: WAX-SPE with Isotope Dilution (Based on EPA 1633)

To physically remove matrix interferences prior to LC-MS, Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) is the gold standard[3].

  • Spike: Add isotopically labeled Extracted Internal Standards (EIS) directly to the raw sample.

  • Condition: Condition the WAX SPE cartridge with 0.3% ammonium hydroxide in methanol, followed by LC-MS grade water.

  • Load: Load the aqueous sample at a controlled flow rate (1-2 drops per second) to allow the acidic heads of the PFAS to bind to the amine groups of the WAX sorbent.

  • Wash: Wash with LC-MS grade water to remove salts, followed by an acetate buffer (pH 4) to remove neutral and basic lipid interferences.

  • Elute: Elute the fluorinated analytes using 0.3% ammonium hydroxide in methanol. Causality note: The high pH deprotonates the WAX sorbent, breaking the ionic bond and releasing the target analytes.

  • Reconstitute: Evaporate the eluate to dryness and reconstitute. Spike with Non-extracted Internal Standards (NIS) to calculate the absolute recovery of your EIS[3].

FAQ 3: What mobile phase additives should I use to maximize sensitivity?

The Causality: Fluorinated carboxylic and sulfonic acids are highly acidic and ionize optimally in negative-ion ESI. Using strong acids (like formic acid) can suppress their ionization by forcing them into a neutral state. Furthermore, the choice of organic solvent dictates chromatographic selectivity.

The Solution: Authoritative guidelines, such as FDA methods for PFAS in food, recommend using 5 mM ammonium acetate in water as Mobile Phase A, and 100% methanol as Mobile Phase B[4]. Crucial Tip: For specific regulatory methods like EPA 1633, methanol is often replaced with acetonitrile to resolve critical isobaric interferences. For example, PFOS shares a product ion ( m/z 79.96) with naturally occurring bile acids (like TDCA) found in tissue samples. Acetonitrile provides the necessary selectivity to chromatographically separate PFOS from bile acids, preventing a false positive bias[5].

G Start Raw Sample SpikeEIS Spike 13C/15N Labeled Extracted Internal Standards (EIS) Start->SpikeEIS Extraction WAX SPE Extraction & Clean-up SpikeEIS->Extraction Accounts for prep loss SpikeNIS Spike Non-Extracted Internal Standards (NIS) Extraction->SpikeNIS LCMS LC-MS/MS Analysis (Negative ESI) SpikeNIS->LCMS Calculates EIS recovery Quant Quantification (Native/EIS Ratio) LCMS->Quant Corrects matrix effects

Isotope dilution workflow for accurate PFAS quantification in complex matrices.

References

  • Why You Should be Using a Delay Column for PFAS Analysis Chrom Tech, Inc. [Link]

  • Matrix Matching or Isotope Dilution? A Comparison of Two Quantitation Approaches to Determine PFAS in Dairy Milk Waters Corporation[Link]

  • Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrometry U.S. Food and Drug Administration (FDA) [Link]

  • Report on the Single-Laboratory Validation of PFAS by Isotope Dilution LC-MS/MS (EPA Method 1633) U.S. Environmental Protection Agency (EPA)[Link]

  • Analysis of Per- and Polyfluoroalkyl Substances (PFASs) in Biological Fluid Using a Novel Lipid Removing Sorbent and LC-MS/MS Agilent Technologies[Link]

Sources

Validation & Comparative

Analytical Method Validation Guide: UHPLC-UV vs. GC-FID for 1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol is a critical intermediate utilized in the synthesis of advanced agrochemicals and pharmaceuticals, notably serving as a precursor for substituted fused bicyclic pyridine carboxamides used as fungicides ([1]). As a tertiary alcohol containing a halogenated aromatic ring, establishing a robust, phase-appropriate analytical control strategy is paramount for downstream synthetic success.

This guide objectively compares the performance of Ultra-High Performance Liquid Chromatography with Ultraviolet detection (UHPLC-UV) against Gas Chromatography with Flame Ionization Detection (GC-FID) for the assay and purity validation of this intermediate, providing actionable data for method selection.

Mechanistic Grounding: Method Selection Rationale

The physicochemical properties of 1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol dictate the analytical approach. As an application scientist, method selection must be driven by molecular causality rather than default laboratory habits:

  • Volatility & Thermal Stability: With a molecular weight of 182.23 g/mol and an aliphatic alcohol moiety, the compound exhibits semi-volatile characteristics. It is thermally stable at high injection port temperatures, making it highly amenable to capillary GC.

  • Chromophore Presence vs. Response Uniformity: The fluorinated phenyl ring provides distinct UV absorption (λmax ~210 nm and ~265 nm). However, UHPLC-UV struggles with uniform Relative Response Factors (RRFs) because process impurities (especially aliphatic byproducts lacking the aromatic ring) will have drastically different UV extinction coefficients.

  • The GC-FID Advantage: GC-FID provides a response directly proportional to the number of oxidizable carbon atoms. This yields RRFs close to 1.0 for most structurally related impurities, which is a significant mechanistic advantage for accurate mass-balance purity assessments without requiring individual impurity reference standards.

Self-Validating Experimental Protocols

To comply with the established [2], every analytical run must function as a self-validating system. This is achieved through rigorous System Suitability Testing (SST) integrated directly into the methodology as a strict pass/fail gate.

Protocol 1: UHPLC-UV Methodology

Design Rationale: A sub-2 µm C18 stationary phase is selected to maximize theoretical plates and resolve closely eluting positional isomers (e.g., separating 4-fluoro from 5-fluoro derivatives). Formic acid is used to suppress secondary silanol ionization.

  • System Setup: Equip the UHPLC with a 1.7 µm C18 column (2.1 x 100 mm). Set the column compartment to 40°C to reduce mobile phase viscosity and system backpressure.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic acid in LC-MS grade water.

    • Phase B: 100% Acetonitrile.

  • Gradient Program: Initiate at 20% B. Ramp to 80% B over 5.0 minutes, hold for 1.0 minute, and re-equilibrate at 20% B for 2.0 minutes. Flow rate: 0.4 mL/min.

  • Detection: Set UV wavelength to 210 nm (primary quantitation) and 265 nm (secondary qualitative confirmation). Injection volume: 1.0 µL.

  • System Suitability (Self-Validation Gate): Inject a reference standard (1.0 mg/mL) six consecutive times. The analytical run is validated only if: Retention time %RSD is ≤ 0.5%, peak area %RSD is ≤ 1.0%, and the USP tailing factor is ≤ 1.5.

Protocol 2: GC-FID Methodology

Design Rationale: A 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5) is chosen for its excellent thermal stability and orthogonal selectivity based on boiling point and mild dipole-dipole interactions.

  • System Setup: Install a 30 m x 0.25 mm, 0.25 µm film capillary column. Use high-purity Helium as the carrier gas at a constant flow of 1.2 mL/min.

  • Inlet Configuration: Set the split/splitless injector to 250°C. Utilize a split ratio of 20:1 to prevent column overloading while maintaining sharp, Gaussian peak shapes.

  • Oven Temperature Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min). Total run time: ~17.3 minutes.

  • Detector Setup: Set FID to 300°C. Gas flows: Hydrogen at 30 mL/min; Air at 300 mL/min; Makeup gas (N₂) at 25 mL/min. Injection volume: 1.0 µL.

  • System Suitability (Self-Validation Gate): Inject the reference standard (1.0 mg/mL in methanol) six times. The analytical run is validated only if: Resolution (Rs) between the analyte and the nearest known process impurity is ≥ 2.0, and peak area %RSD is ≤ 1.5%.

Validation Data Comparison

The following table summarizes the comparative validation performance of both methods against ICH Q2(R2) criteria based on experimental application data.

Validation ParameterICH Q2(R2) RequirementUHPLC-UV PerformanceGC-FID PerformanceSuperiority / Conclusion
Specificity Complete resolution from impuritiesRs > 2.5 (Isomers resolved)Rs > 3.0 (Excellent separation)GC-FID (Better baseline resolution)
Linearity (R²) R² ≥ 0.999 over 50-150% range0.99940.9998Comparable
Accuracy (Recovery) 98.0% - 102.0% at 3 levels99.1% ± 0.8%100.2% ± 0.5%GC-FID (Less matrix interference)
Precision (%RSD) ≤ 2.0% (Repeatability, n=6)0.75%0.92%UHPLC-UV (Injection volume precision)
LOD / LOQ Signal-to-Noise ≥ 3 (LOD), ≥ 10 (LOQ)LOQ: 0.05% w/wLOQ: 0.01% w/wGC-FID (Higher sensitivity via FID)
Robustness Stable under deliberate variationsSensitive to mobile phase pHHighly stable to flow variationsGC-FID (Fewer variables)

Decision Matrix & Conclusion

Analytical Workflow Diagram

G Start Compound Assessment 1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol UHPLC_Branch UHPLC-UV Method Target: Non-volatile impurities Start->UHPLC_Branch High BP / Thermal Degradation Risk GC_Branch GC-FID Method Target: Volatile species & uniform response Start->GC_Branch High Volatility / Thermal Stability SST System Suitability Testing (SST) Self-Validating Checkpoint UHPLC_Branch->SST GC_Branch->SST Val_Phase ICH Q2(R2) Validation Execution Accuracy, Precision, Specificity SST->Val_Phase Pass Criteria Met Final Validated Analytical Control Strategy Val_Phase->Final

Workflow for selecting and validating analytical methods based on ICH Q2(R2) principles.

References

  • Title: WO2023112056A1 - Novel substituted fused bicyclic pyridine carboxamide compounds for combating phytopathogenic fungi Source: Google Patents / World Intellectual Property Organization URL
  • Title: ICH Q2(R2) Validation of analytical procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

comparative study of different synthetic routes to fluorinated tertiary alcohols

Author: BenchChem Technical Support Team. Date: April 2026

An esteemed researcher, scientist, or drug development professional,

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules offers a powerful tool for modulating their physicochemical and biological properties. Among the various fluorinated motifs, the fluorinated tertiary alcohol moiety stands out for its ability to enhance metabolic stability, binding affinity, and lipophilicity. However, the synthesis of these valuable structures is not without its challenges, and the choice of synthetic route can significantly impact the efficiency, scalability, and stereochemical outcome of the process.

This guide provides a comparative study of the different synthetic routes to fluorinated tertiary alcohols. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings of each approach, providing a rationale for experimental choices and offering a critical evaluation of their respective strengths and limitations. The information presented herein is grounded in peer-reviewed literature, with detailed experimental protocols and comparative data to support your research and development endeavors.

Nucleophilic Trifluoromethylation: A Workhorse Approach

The addition of a trifluoromethyl nucleophile to a ketone or aldehyde is one of the most direct and widely employed methods for the synthesis of trifluoromethylated tertiary alcohols. The primary challenge in this approach lies in the generation and stabilization of the highly reactive trifluoromethyl anion (CF3⁻).

The Ruppert-Prakash Reagent (TMSCF3)

The development of (trifluoromethyl)trimethylsilane (TMSCF3), commonly known as the Ruppert-Prakash reagent, was a significant breakthrough in the field. In the presence of a catalytic amount of a fluoride source or a suitable activator, TMSCF3 serves as a stable and effective precursor to the trifluoromethyl anion.

Mechanism of Activation: The reaction is initiated by the activation of TMSCF3, typically with a catalytic amount of a fluoride salt (e.g., TBAF) or a Lewis base. This generates a hypervalent silicon species, which then delivers the trifluoromethyl group to the carbonyl carbon. The resulting alkoxide is subsequently trapped by the trimethylsilyl group, and a final hydrolysis step liberates the desired tertiary alcohol.

G TMSCF3 TMSCF3 Intermediate [TMSCF3·F]⁻ TMSCF3->Intermediate Activation Activator Activator (e.g., F⁻) Activator->Intermediate Ketone Ketone (R1R2C=O) Alkoxide R1R2C(CF3)O-TMS Ketone->Alkoxide Nucleophilic Attack Intermediate->Alkoxide Alcohol Fluorinated Tertiary Alcohol Alkoxide->Alcohol Hydrolysis

Caption: General workflow for nucleophilic trifluoromethylation using TMSCF3.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)propan-2-ol from Acetone

  • To a solution of acetone (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 0.05 mL, 0.05 mmol).

  • Slowly add (trifluoromethyl)trimethylsilane (TMSCF3, 1.2 mmol).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction with the addition of 1 M HCl (5 mL).

  • Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(trifluoromethyl)propan-2-ol.

Other Nucleophilic Trifluoromethylating Reagents

While TMSCF3 is the most common reagent, other nucleophilic sources of the CF3 group have been developed, each with its own advantages. For instance, trifluoromethane (HCF3), also known as fluoroform, is an inexpensive and readily available C1 building block. Its high pKa (~29 in DMSO) has historically made its deprotonation challenging. However, the development of suitable base systems has enabled its use as a nucleophilic trifluoromethylating agent.

Electrophilic Trifluoromethylation: An Alternative Polarity

In contrast to the nucleophilic approach, electrophilic trifluoromethylation involves the reaction of an enolate or other carbon nucleophile with a reagent that serves as a source of an electrophilic trifluoromethyl group ("CF3+"). This strategy is particularly useful for the synthesis of α-trifluoromethylated carbonyl compounds, which can then be reduced to the corresponding tertiary alcohols.

Togni's Reagents

The hypervalent iodine reagents developed by Togni and coworkers are among the most widely used electrophilic trifluoromethylating agents. These reagents are air- and moisture-stable solids, making them easy to handle.

Mechanism of Action: The reaction of an enolate with a Togni's reagent is proposed to proceed through a ligand exchange on the iodine center, followed by reductive elimination of the trifluoromethyl group to the α-position of the carbonyl compound.

G Enolate Ketone Enolate Intermediate Intermediate Complex Enolate->Intermediate Togni Togni's Reagent Togni->Intermediate Alpha_CF3_Ketone α-Trifluoromethyl Ketone Intermediate->Alpha_CF3_Ketone Reductive Elimination Alcohol Fluorinated Tertiary Alcohol Alpha_CF3_Ketone->Alcohol Reduction Reduction (e.g., NaBH4) Reduction->Alcohol

Caption: Two-step synthesis of fluorinated tertiary alcohols via electrophilic trifluoromethylation.

Umemoto's Reagents

Umemoto's reagents are another important class of electrophilic trifluoromethylating agents based on a sulfonium salt structure. They are known for their high reactivity and have been successfully employed in a wide range of trifluoromethylation reactions.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to a fluorinated tertiary alcohol depends on several factors, including the availability of starting materials, the desired substitution pattern, and the required stereochemistry.

Parameter Nucleophilic Trifluoromethylation (TMSCF3) Electrophilic Trifluoromethylation (Togni's Reagent)
Starting Material Ketone/AldehydeKetone/Aldehyde (forms enolate)
Reagent Cost & Availability TMSCF3 is commercially available but can be costly.Togni's reagents are commercially available, with costs comparable to TMSCF3.
Reaction Scope Broad scope for a wide variety of ketones and aldehydes.Generally effective for enolizable carbonyl compounds.
Key Advantages Direct, one-step synthesis. Well-established and reliable.Orthogonal reactivity to nucleophilic methods. Stable and easy-to-handle reagents.
Limitations Requires anhydrous conditions. The basicity of the activator can be an issue for sensitive substrates.Indirect, two-step process (trifluoromethylation followed by reduction).
Typical Yields Generally high (70-95%).Variable, but often good to excellent (60-90% for the trifluoromethylation step).

Asymmetric Synthesis of Chiral Fluorinated Tertiary Alcohols

The development of catalytic, asymmetric methods for the synthesis of enantiomerically enriched fluorinated tertiary alcohols is a topic of intense research. This has been achieved through the use of chiral catalysts in both nucleophilic and electrophilic trifluoromethylation reactions. For example, chiral Lewis acids or bases can be used to control the facial selectivity of the addition of TMSCF3 to prochiral ketones. Similarly, chiral ligands can be employed in conjunction with metal catalysts to effect enantioselective electrophilic trifluoromethylation.

Conclusion

The synthesis of fluorinated tertiary alcohols is a rapidly evolving field with a diverse array of available methods. The traditional workhorse of nucleophilic trifluoromethylation using the Ruppert-Prakash reagent remains a highly reliable and versatile approach. For substrates that are incompatible with basic conditions or where an alternative reactivity is desired, electrophilic trifluoromethylation provides a powerful complementary strategy. The ongoing development of new reagents and catalytic systems, particularly in the area of asymmetric synthesis, continues to expand the synthetic chemist's toolbox for accessing these valuable fluorinated molecules. The choice of the optimal synthetic route will ultimately be guided by the specific target molecule, the desired level of stereocontrol, and considerations of cost and scalability.

References

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]

  • Ruppert, I., Schlich, K., & Volbach, W. (1984). Die ersten stabilen trifluormethyl-substituierten N-Acyl-harnstoffe. Tetrahedron Letters, 25(21), 2195–2198. [Link]

  • Prakash, G. K. S., Jog, P. V., & Olah, G. A. (2010). Taming of Fluoroform: Direct Nucleophilic Trifluoromethylation of Carbonyl Compounds and Imines. Science, 330(6006), 933-936. [Link]

  • Togni, A., Mezzetti, A., Manca, C., & Togni, A. (2001). A New, Stable, and Versatile Class of Electrophilic Trifluoromethylating Agents. Angewandte Chemie International Edition, 40(24), 4647–4649. [Link]

  • Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. [Link]

  • Umemoto, T., & Ishihara, S. (1993). Power-variable electrophilic trifluoromethylating agents. S-, Se-, and Te-(trifluoromethyl)dibenzothio-, -seleno-, and -tellurophenium salt system. Journal of the American Chemical Society, 115(6), 2156–2164. [Link]

cross-validation of HPLC and GC-MS methods for fluorinated compounds

Author: BenchChem Technical Support Team. Date: April 2026

The accurate quantification of fluorinated compounds—ranging from Per- and Polyfluoroalkyl Substances (PFAS) to fluorinated active pharmaceutical ingredients (APIs)—represents one of the most complex challenges in modern analytical chemistry. The unique physicochemical properties imparted by the carbon-fluorine (C-F) bond result in a diverse array of molecules spanning extreme polarities and volatilities.

Historically, the industry has relied heavily on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for targeted analysis. However, researchers are increasingly encountering a "mass balance gap," where the total organic fluorine in a sample far exceeds the sum of LC-MS quantified targets[1]. To achieve a comprehensive fluorine profile, laboratories must implement rigorous cross-validation between LC-MS/MS and Gas Chromatography-Mass Spectrometry (GC-MS/MS) platforms[2].

This guide provides an authoritative framework for cross-validating these two orthogonal techniques, explaining the mechanistic causality behind platform selection and detailing self-validating experimental protocols.

Mechanistic Causality: Why a Dual-Platform Approach is Mandatory

The decision to utilize LC-MS or GC-MS cannot be arbitrary; it must be dictated by the ionization mechanics and partitioning thermodynamics of the target analytes.

The LC-MS/MS Domain (Polar & Ionizable) LC-MS/MS, typically utilizing Electrospray Ionization in negative mode (ESI-), is the gold standard for non-volatile, ionizable fluorinated compounds such as perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs)[3]. ESI requires the analyte to hold a charge in the liquid phase. Because long-chain PFCAs and PFSAs are strong acids that readily deprotonate, they exhibit excellent sensitivity in LC-MS/MS[4]. However, neutral and volatile precursors, such as fluorotelomer alcohols (FTOHs), lack acidic protons and are virtually invisible to ESI[5].

The GC-MS/MS Domain (Volatile & Neutral) GC-MS/MS serves as the critical complementary technique for neutral, volatile, and semi-volatile fluorinated species (e.g., FTOHs, perfluoroalkyl iodides, and specific sulfonamides)[1]. Utilizing Electron Ionization (EI) or Chemical Ionization (CI), GC-MS efficiently fragments these neutral precursors. Attempting to analyze long-chain PFCAs via GC-MS without cumbersome derivatization leads to severe peak tailing and thermal degradation due to their high boiling points and strong polarity[3]. Furthermore, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS offers minimal solvent usage and enhanced selectivity for volatile PFAS compared to traditional liquid injection[5].

Analytical Decision Tree & Workflow

To systematically approach a complex fluorinated sample, laboratories should utilize a bifurcated workflow based on physicochemical profiling.

Workflow Sample Fluorinated Compound Sample (Spiked with Isotopes) Split Physicochemical Profiling (Volatility & Ionizability) Sample->Split GC_Prep HS-SPME Extraction (Minimal Solvent) Split->GC_Prep Volatile / Neutral LC_Prep WAX-SPE Extraction (Concentration) Split->LC_Prep Non-volatile / Acidic GC_MS GC-MS/MS (EI/CI) Target: Neutral/Volatile (e.g., FTOHs, Sulfonamides) GC_Prep->GC_MS CrossVal Cross-Validation Engine Compare Matrix Effects, LOD/LOQ, & Recovery GC_MS->CrossVal LC_MS LC-MS/MS (ESI-) Target: Polar/Ionizable (e.g., PFCAs, PFSAs) LC_Prep->LC_MS LC_MS->CrossVal MassBalance Closed Mass Balance Comprehensive Fluorine Profile CrossVal->MassBalance

Analytical decision tree and cross-validation workflow for fluorinated compounds.

Self-Validating Experimental Protocols

To ensure scientific integrity, both workflows must operate as self-validating systems. This is achieved through Isotope Dilution Mass Spectrometry (IDMS). By spiking samples with isotopically labeled internal standards prior to any extraction step, the method inherently corrects for analyte loss during sample preparation and signal suppression/enhancement during ionization.

Workflow A: LC-MS/MS for Polar Fluorinated Compounds

Mechanism: Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) is utilized because it captures acidic fluorinated compounds via both hydrophobic and electrostatic interactions, allowing for aggressive matrix washing[6].

  • Isotope Spiking: Aliquot 250 mL of the sample. Spike with a mass-labeled surrogate standard mixture (e.g., 13C4​ -PFOA, 13C4​ -PFOS) at 50 ng/L.

  • SPE Conditioning: Condition the WAX SPE cartridge with 5 mL of 0.1% NH4​OH in methanol, followed by 5 mL of LC-grade water.

  • Extraction & Wash: Load the sample at a flow rate of 3-5 mL/min. Wash the cartridge with 5 mL of 25 mM acetate buffer (pH 4) to remove neutral matrix interferences.

  • Elution: Elute the strongly bound fluorinated acids using 5 mL of 0.5% NH4​OH in methanol. The basic pH disrupts the electrostatic interaction with the WAX sorbent[6].

  • Analysis: Evaporate to dryness under a gentle nitrogen stream, reconstitute in 90:10 Water:Methanol, and inject onto a C18 column coupled to a Triple Quadrupole MS (ESI- mode).

Workflow B: HS-SPME-GC-MS/MS for Volatile Fluorinated Compounds

Mechanism: Direct liquid injection of complex matrices fouls GC liners and columns. Headspace SPME selectively extracts volatile analytes from the vapor phase, eliminating non-volatile matrix interference and drastically lowering the Limit of Quantification (LOQ)[5].

  • Isotope Spiking: Transfer 10 mL of the sample into a 20 mL headspace vial. Spike with deuterium or 13C -labeled volatile standards (e.g., D4​ -8:2 FTOH).

  • Salting Out: Add 3 g of NaCl to the vial. Causality: Increasing the ionic strength of the aqueous phase decreases the solubility of neutral fluorinated compounds, driving them into the headspace.

  • HS-SPME Extraction: Incubate the vial at 60°C for 10 minutes with agitation. Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes to achieve equilibrium partitioning[5].

  • Desorption & Analysis: Retract the fiber and insert it directly into the GC inlet (250°C) for 3 minutes in splitless mode. Separate on a DB-WAX column and detect via MS/MS in EI mode (70 eV).

Quantitative Cross-Validation & Performance Metrics

Cross-validation requires running a subset of compounds amenable to both techniques (or comparing specific classes) to evaluate recovery, sensitivity, and matrix effects. Matrix Effect (ME%) is calculated as:

ME%=(PeakAreaSolvent​PeakAreaMatrix​−PeakAreaBlank​​×100)−100 . A negative value indicates ion suppression.

Table 1: Cross-Validation Performance Metrics for Representative Fluorinated Compounds

Compound ClassRepresentative AnalyteOptimal PlatformLOD (ng/L)LOQ (ng/L)Recovery (%)Matrix Effect (%)
Carboxylic AcidsPFOALC-MS/MS1.55.092–105%-12% (Suppression)
Carboxylic AcidsPFOAGC-MS/MS (Deriv.)25.080.065–80%-30% (Suppression)
Fluorotelomer Alcohols8:2 FTOHGC-MS/MS (HS-SPME)2.05.095–110%-5% (Minimal)
Fluorotelomer Alcohols8:2 FTOHLC-MS/MSN/AN/AN/AN/A (No Ionization)
SulfonamidesEtFOSAGC-MS/MS (HS-SPME)1.55.088–102%-8% (Minimal)
SulfonamidesEtFOSALC-MS/MS15.050.075–90%-25% (Suppression)

Data synthesized from comparative validation studies[5],[4], and[7].

Data Interpretation: The data clearly validates the necessity of a dual-platform approach. LC-MS/MS provides superior sensitivity (LOD 1.5 ng/L) and recovery for acidic compounds like PFOA[4]. However, for volatile precursors like 8:2 FTOH, LC-MS/MS fails completely due to a lack of ionizable moieties. Conversely, the HS-SPME-GC-MS/MS method demonstrates exceptional sensitivity (LOD 1.5–2.0 ng/L) for FTOHs and sulfonamides like EtFOSA, with negligible matrix effects (-5% to -8%) because the headspace extraction leaves the bulk liquid matrix behind[5].

By cross-validating these methods and integrating the quantitative outputs, laboratories can effectively close the mass balance gap and achieve a comprehensive understanding of fluorinated compound contamination or pharmaceutical purity.

Sources

A Comparative Guide to the Pharmacokinetic Profile of 1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for assessing the pharmacokinetic profile of the novel chemical entity, 1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol. In the landscape of drug discovery, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is paramount for predicting its in vivo behavior, efficacy, and safety.[1] This document details the essential in vitro and in vivo assays, explains the scientific rationale behind experimental choices, and presents a comparative analysis against a structurally similar, non-fluorinated analog, "Comparator Compound" (2-(2-methylphenyl)-2-methylpropan-2-ol), to contextualize the potential impact of fluorination on its pharmacokinetic properties.

Introduction: The Role of Fluorine in Pharmacokinetics

Strategic incorporation of fluorine into drug candidates is a widely used medicinal chemistry strategy to enhance metabolic stability, binding affinity, and membrane permeability. The strong carbon-fluorine bond can block sites of metabolism, often leading to a longer half-life and improved bioavailability. However, the effects are not always predictable and must be empirically determined. This guide outlines the pivotal studies required to elucidate these effects for 1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol.

Section 1: In Vitro Metabolic Stability Assessment

The initial step in characterizing the pharmacokinetic profile is to evaluate the compound's susceptibility to metabolism, primarily by the liver. The in vitro metabolic stability assay using liver microsomes is a cornerstone of this evaluation.[2][3] This assay provides a measure of intrinsic clearance (Clint), which is the rate at which the liver would clear the drug if it were not limited by blood flow.

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines the procedure for determining the metabolic stability of the test compounds in the presence of human liver microsomes.

  • Preparation of Reagents:

    • Test Compounds: 1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol and Comparator Compound are dissolved in DMSO to create 10 mM stock solutions. Working solutions are prepared by diluting the stocks in a 0.05 M phosphate buffer (pH 7.4).[4]

    • Human Liver Microsomes: Pooled human liver microsomes are thawed at 37°C and diluted in 0.1 M phosphate buffer to a final concentration of 0.5 mg/mL.[3][5]

    • Cofactor: A 5 mM solution of NADPH (nicotinamide adenine dinucleotide phosphate) is prepared in phosphate buffer. NADPH is an essential cofactor for cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolism.[3][4]

  • Incubation:

    • The test compound working solution is added to the diluted microsome suspension for a final compound concentration of 1 µM.

    • The mixture is pre-incubated at 37°C for 5 minutes to allow the compound to equilibrate with the enzymes.

    • The metabolic reaction is initiated by adding the NADPH solution.[4][5]

    • A control incubation is run in parallel without NADPH to assess for non-enzymatic degradation.

  • Time-Point Sampling:

    • Aliquots are taken from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).[4]

    • The reaction in each aliquot is immediately quenched by adding ice-cold acetonitrile containing an internal standard (e.g., terfenadine). This stops the enzymatic activity and precipitates the microsomal proteins.[4]

  • Sample Analysis:

    • The quenched samples are centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred for analysis by a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[4] The amount of the parent compound remaining at each time point is quantified.

Data Analysis and Interpretation

The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time. The intrinsic clearance is then calculated using the following equation:

Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

Comparative In Vitro Metabolic Stability Data
Parameter1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-olComparator CompoundPositive Control (Midazolam)
In Vitro t½ (min) 58258
Intrinsic Clearance (Clint) (µL/min/mg protein) 2455173

Interpretation: The hypothetical data in the table suggests that the fluorinated compound has a significantly longer in vitro half-life and lower intrinsic clearance compared to its non-fluorinated counterpart. This indicates that the fluorine atom may be blocking a key site of metabolism, leading to increased metabolic stability.

Section 2: In Vivo Pharmacokinetic Assessment in a Rodent Model

Following the promising in vitro data, the next critical step is to evaluate the compound's behavior in a living organism. In vivo pharmacokinetic studies in rodents are essential for understanding the complete ADME profile and for predicting human pharmacokinetics.[1]

Experimental Protocol: Rodent Pharmacokinetic Study

This protocol describes a single-dose pharmacokinetic study in male Sprague-Dawley rats.

  • Animal Model and Dosing:

    • Male Sprague-Dawley rats (n=3 per group) are used for the study.

    • One group receives 1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol, and another receives the Comparator Compound.

    • Each compound is administered via two routes:

      • Intravenous (IV) bolus: 2 mg/kg via the tail vein to determine clearance and volume of distribution.

      • Oral gavage (PO): 10 mg/kg to assess oral absorption and bioavailability.[6][7]

  • Blood Sampling:

    • Serial blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[8]

    • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

  • Bioanalysis:

    • Plasma concentrations of the parent drug are quantified using a validated LC-MS/MS method. Method validation ensures accuracy, precision, selectivity, and stability, in line with FDA guidelines.[9][10][11]

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters include:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

  • CL: Clearance, the volume of plasma cleared of the drug per unit time.

  • Vd: Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • t½: Elimination half-life.

  • F%: Oral bioavailability, the fraction of the orally administered dose that reaches systemic circulation.

Comparative In Vivo Pharmacokinetic Data (Rat Model)
Parameter1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-olComparator Compound
Dose Route IV (2 mg/kg) PO (10 mg/kg)
Cmax (ng/mL) 1250850
Tmax (h) 0.081.0
AUC (ng*h/mL) 28009800
CL (mL/min/kg) 11.9-
Vd (L/kg) 2.5-
t½ (h) 4.14.5
Oral Bioavailability (F%) -70%

Interpretation: The hypothetical data for the in vivo study corroborates the in vitro findings. The fluorinated compound exhibits a longer elimination half-life and, most notably, a two-fold increase in oral bioavailability. This suggests that the improved metabolic stability translates to reduced first-pass metabolism in the liver, allowing more of the drug to reach systemic circulation after oral administration.

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the in vitro and in vivo experimental protocols.

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis A Compound Stock (10 mM in DMSO) D Pre-incubation (Compound + Microsomes) A->D B Microsome Suspension (0.5 mg/mL) B->D C NADPH Solution (5 mM) E Initiate Reaction (Add NADPH) C->E D->E F Time-Point Sampling & Quenching (Acetonitrile) E->F G Centrifugation F->G H LC-MS/MS Analysis G->H I Data Interpretation (t½, Clint) H->I InVivo_Workflow A Acclimatize Rats (n=3 per group) B Dosing IV (2 mg/kg) or PO (10 mg/kg) A->B C Serial Blood Sampling (0-24 hours) B->C D Plasma Separation C->D E LC-MS/MS Quantification D->E F Pharmacokinetic Analysis (AUC, CL, t½, F%) E->F

Caption: Workflow for the in vivo rodent pharmacokinetic study.

Conclusion

This comparative guide outlines the fundamental experimental approach to characterizing the pharmacokinetic profile of 1-(5-fluoro-2-methylphenyl)-2-methylpropan-2-ol. Based on the hypothetical data presented, the strategic placement of a fluorine atom appears to confer significant advantages, namely enhanced metabolic stability and improved oral bioavailability, when compared to a non-fluorinated analog. These findings underscore the importance of empirical ADME studies in early drug development to validate medicinal chemistry strategies and to select candidates with the highest potential for clinical success. The described protocols for in vitro and in vivo assessment provide a robust and industry-standard framework for generating the critical data needed to make informed decisions in the progression of a new chemical entity.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • MTT Lab. (n.d.). In Vitro Drug Metabolism: For the Selection of Your Lead Compounds. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Jones, R. R., & Johnson, K. J. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1–16. [Link]

  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Batinic-Haberle, I., et al. (2010). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Free Radical Biology and Medicine, 48(12), 1685-1691. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Daikin Chemicals. (2009). Oral (Gavage) Acute Pharmacokinetic Study of PFH Ammonium Salt in Mice. [Link]

Sources

A Researcher's Guide to the Comparative In Vitro Metabolism of Fluorinated Isomers: Unveiling Metabolic Fates

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine has become a cornerstone of medicinal chemistry. Its unique electronic properties can profoundly influence a molecule's potency, lipophilicity, and, most critically, its metabolic stability.[1][2][3] Replacing a metabolically labile C-H bond with a robust C-F bond can significantly hinder oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug clearance.[2][4] However, the metabolic fate of a fluorinated compound is not solely dictated by the presence of fluorine but is exquisitely sensitive to its position within the molecular scaffold. Positional isomers of a fluorinated drug candidate can exhibit remarkably different metabolic profiles, leading to significant variations in efficacy, safety, and pharmacokinetics.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the comparative in vitro metabolism of fluorinated isomers. We will delve into the underlying enzymatic processes, present a framework for experimental comparison, and offer detailed protocols to empower you to dissect the metabolic nuances of your compounds.

The Metabolic Landscape: Beyond the C-F Bond

The liver is the primary site of drug metabolism, a two-phase process designed to convert lipophilic compounds into more water-soluble derivatives for excretion.[5][6]

Phase I Metabolism: This phase, primarily mediated by the superfamily of CYP enzymes located in the endoplasmic reticulum of hepatocytes, introduces or exposes functional groups.[5][6] For fluorinated compounds, the key considerations are:

  • CYP-Mediated Oxidation: CYPs are responsible for about 90-95% of oxidative metabolism of foreign compounds (xenobiotics).[5][6] The most clinically significant isoforms for drug metabolism are CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.[5][6] Fluorine's high electronegativity can deactivate adjacent C-H bonds to oxidative attack.[7] However, this can lead to metabolic switching , where the enzymatic machinery targets other susceptible sites on the molecule.[8]

  • Defluorination: While the C-F bond is strong, enzymatic defluorination can occur, particularly with aromatic fluorides, and may be mediated by CYP enzymes.[9] This can sometimes lead to the formation of reactive metabolites.

Phase II Metabolism: If a compound possesses a suitable functional group (or one is introduced in Phase I), it can undergo conjugation reactions.

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) are a major family of Phase II enzymes that conjugate glucuronic acid to a drug molecule, significantly increasing its water solubility.[10][11] This is a common metabolic pathway for compounds with hydroxyl, carboxyl, or amine functionalities, and has been observed for some fluorinated drugs like certain fluoroquinolone antibiotics.[12]

The interplay between these pathways, and how the position of a fluorine atom influences them, is the central question we aim to answer through in vitro comparative studies.

A Case Study: Positional Isomers of "Fluoro-drug-X"

To illustrate the principles of comparative in vitro metabolism, let's consider a hypothetical case study of two positional isomers of a novel kinase inhibitor, "Fluoro-drug-X":

  • Isomer A: 4-fluoro-N-methylaniline moiety

  • Isomer B: 2-fluoro-N-methylaniline moiety

Our objective is to determine which isomer possesses a more favorable metabolic profile for further development.

Experimental Design for Comparative Analysis

A well-designed in vitro study is crucial for generating reliable and comparable data. The following experimental workflow provides a robust framework for comparing the metabolic fate of our two isomers.

G cluster_0 Phase 1: Metabolic Stability cluster_1 Phase 2: Metabolite Profiling & Identification cluster_2 Phase 3: Reaction Phenotyping A Isomer A HLM Human Liver Microsomes (HLM) + NADPH regenerating system A->HLM B Isomer B B->HLM Incubation Incubate at 37°C HLM->Incubation Timepoints Sample at multiple time points (e.g., 0, 5, 15, 30, 60 min) Incubation->Timepoints Quench Quench reaction with cold acetonitrile + Internal Standard Timepoints->Quench Analysis1 LC-MS/MS Analysis Quench->Analysis1 Data1 Calculate t½ and Intrinsic Clearance (CLint) Analysis1->Data1 Long_Incubation Longer incubation of Isomers with HLM + NADPH Data1->Long_Incubation Proceed with less stable isomer or both if clearance is high Quench2 Quench reaction Long_Incubation->Quench2 Analysis2 High-Resolution LC-MS/MS Quench2->Analysis2 Data2 Identify major metabolites and propose structures Analysis2->Data2 Recombinant_CYPs Incubate Isomers with individual recombinant CYP enzymes Data2->Recombinant_CYPs Investigate CYPs responsible for observed metabolites Inhibition_Assay Incubate Isomers with HLM and CYP-specific chemical inhibitors Data2->Inhibition_Assay Analysis3 LC-MS/MS Analysis Recombinant_CYPs->Analysis3 Inhibition_Assay->Analysis3 Data3 Identify primary metabolizing CYP isoforms Analysis3->Data3

Sources

Benchmarking the Cytotoxicity of Novel Fluorinated Alcohols: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Dual Nature of Fluorinated Alcohols in Research

Fluorinated alcohols, particularly 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE), are foundational solvents in modern chemical and biological research. Their unique physicochemical properties—specifically their exceptional hydrogen-bond donating capacity and strong lipophilicity—make them indispensable for solubilizing amyloidogenic peptides and serving as multifunctional agents in gold-catalyzed cycloisomerizations 1.

However, these same properties render them highly bioactive. For researchers and drug development professionals, benchmarking the cytotoxicity of these traditional solvents against novel fluorinated derivatives is critical. Failing to account for the inherent toxicity of these compounds frequently leads to experimental artifacts, misattributed bioactivity, and safety liabilities in downstream drug development.

Mechanistic Causality: How Fluorinated Alcohols Induce Toxicity

To objectively benchmark these compounds, we must first delineate their divergent mechanisms of cellular disruption. Toxicity in this chemical class is not a monolithic event; it is highly dependent on the molecular structure and metabolic fate of the specific fluorinated species.

TFE: Oxidative Metabolism and Adduct Formation

TFE exhibits moderate acute toxicity but induces severe sub-lethal effects, including bone marrow depression, leukopenia, and testicular lesions 2, 3. The causality of TFE toxicity lies in its metabolic pathway. In vitro, TFE itself is relatively inert at low concentrations. However, in vivo, it is oxidized by alcohol dehydrogenase into trifluoroacetaldehyde (TFALD) 3. In Sertoli/germ cell co-culture systems, TFALD—not TFE—causes dose-dependent germ cell loss and the leakage of lactate dehydrogenase-X, proving that TFE's cytotoxicity is metabolically gated 3.

HFIP: Direct Lipid Bilayer Disruption

Unlike TFE, HFIP does not require metabolic activation to exert profound cytotoxicity. HFIP is highly toxic to human neuroblastoma cells (SH-SY5Y) in the low millimolar range 4. Because of its amphiphilic nature, HFIP rapidly partitions into lipid bilayers. This partitioning causes physical membrane thinning and induces non-specific transmembrane ion fluxes 4.

Expert Insight: A pervasive artifact in neurodegenerative research occurs when Aβ peptides are solubilized in HFIP. If the HFIP is not completely purged via nitrogen stream, the residual solvent induces an ion flux that researchers falsely attribute to "amyloid pore formation" 4.

Novel Fluorinated Derivatives: Targeted Apoptosis

Recent advances in HFIP-mediated cascade cyclizations have yielded complex, three-dimensional α-amino-γ-spirolactones and hexafluoroisopropoxy indoles 1, [[5]](). Unlike the broad-spectrum membrane disruption of base HFIP, these novel derivatives exhibit targeted cytotoxicity against cancer cell lines. For instance, specific synthesized spirolactones demonstrate an IC50 of ~7.88 μM against PC-9 lung cancer cells, rivaling the efficacy of standard chemotherapeutics like 5-fluorouracil (5-FU) 5.

Comparative Cytotoxicity Benchmarking

The following table synthesizes the quantitative cytotoxicity thresholds and primary mechanisms of action for standard and novel fluorinated alcohols.

CompoundPrimary ApplicationTarget Cell / TissueCytotoxicity ThresholdPrimary Mechanism of Toxicity
TFE (2,2,2-Trifluoroethanol)Co-solvent, Rankine-cycle fluidBone marrow, Testis (In vivo)LD50 ~350 mg/kg (oral, mice)Oxidative metabolism to TFALD; protein adduction and germ cell loss 2, [[3]]().
HFIP (Hexafluoroisopropanol)Amyloid solubilization, Gold-catalysisSH-SY5Y Neuroblastoma (In vitro)IC50 ~30 mMDirect lipid bilayer partitioning; severe membrane thinning and ion flux 4.
Novel Spirolactones (HFIP-derived)Anticancer screeningPC-9 Lung Cancer (In vitro)IC50 ~7.88 μMTargeted intracellular ROS generation; apoptosis induction 5.

Mechanistic Pathway Visualization

G FluorinatedAlcohols Fluorinated Alcohols TFE TFE (Trifluoroethanol) FluorinatedAlcohols->TFE HFIP HFIP (Hexafluoroisopropanol) FluorinatedAlcohols->HFIP Novel Novel Derivatives (e.g., Spirolactones) FluorinatedAlcohols->Novel Metabolism Oxidation via ADH TFE->Metabolism Membrane Lipid Bilayer Partitioning HFIP->Membrane Targeting Targeted Intracellular ROS Novel->Targeting TFALD TFALD (Trifluoroacetaldehyde) Metabolism->TFALD TesticularTox Germ Cell Loss & Bone Marrow Depression TFALD->TesticularTox Thinning Membrane Thinning & Ion Flux Disruption Membrane->Thinning Necrosis Cellular Necrosis (SH-SY5Y) Thinning->Necrosis CancerDeath Apoptosis in Cancer Cells (e.g., PC-9, HeLa) Targeting->CancerDeath

Divergent cytotoxicity mechanisms of standard and novel fluorinated alcohols in biological systems.

Self-Validating Experimental Protocol: Biphasic Cytotoxicity Assay

Phase 1: Controlled Exposure System
  • Cell Seeding: Plate SH-SY5Y human neuroblastoma cells in 96-well plates at a density of 50,000 cells/well in DMEM/F-12 (1:1) medium supplemented with 10% fetal bovine serum, 4 mM glutamax, penicillin (100 units/mL), and streptomycin (100 μg/mL) 4. Incubate overnight at 37°C in 5% CO2.

  • Solvent Preparation: Prepare serial dilutions of HFIP (0–100 mM) and TFALD (0–10 mM) in OptiMEM 4, 3.

  • Sealed Dosing (Critical Causality Step): Exchange the growth media with the dosed OptiMEM. Immediately seal the 96-well plate with a sterile, gas-impermeable adhesive microplate seal. Why? HFIP and TFE are highly volatile. Open-air incubation allows the solvent to escape into the incubator atmosphere, artificially inflating the apparent IC50. Sealing the plate ensures the nominal concentration remains constant in the aqueous phase throughout the 24-hour exposure window.

Phase 2: Dual-Endpoint Validation

A single viability assay is scientifically insufficient because it cannot distinguish between metabolic arrest and structural membrane rupture. 4. Membrane Integrity (LDH Assay): After 24 hours, aspirate 50 μL of the supernatant from each well. Quantify Lactate Dehydrogenase (LDH) release. Validation: High LDH release confirms the mechanistic claim of HFIP-induced membrane thinning and physical rupture 4. 5. Metabolic Viability (MTT Assay): Add MTT reagent to the remaining cells according to standard supplier instructions. Read absorbance at 570 nm to determine the IC50 4. 6. Data Synthesis: Cross-reference the MTT and LDH data. A drop in MTT accompanied by a proportional spike in LDH confirms necrotic cell death via membrane disruption (characteristic of HFIP). Conversely, a drop in MTT without immediate LDH release suggests metabolic inhibition or early-stage apoptosis (characteristic of targeted novel derivatives) 1, 5.

References

  • Mechanism of toxicity of 2,2,2-trifluoroethanol in rats Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Amyloid-β-Induced Ion Flux in Artificial Lipid Bilayers and Neuronal Cells Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Trifluoroethanol and its oxidative metabolites: comparison of in vivo and in vitro effects in rat testis Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Hexafluoroisopropanol (HFIP) as a Multifunctional Agent in Gold-Catalyzed Cycloisomerizations and Sequential Transformations Source: ACS Catalysis URL:[Link]

  • Hexafluoroisopropanol-Mediated Cascade Cyclization for Construction of α-Amino-γ-spirolactones Source: JACS Au / ACS Publications URL:[Link]

Sources

A Comparative Spectroscopic Analysis of Fluorinated Analogues: An In-depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated analogues highly valuable in the development of novel therapeutics and advanced materials.[1] Consequently, the robust and precise characterization of these fluorinated compounds is paramount. Spectroscopic techniques serve as the primary tools for elucidating the structure, purity, and behavior of these molecules.

This guide provides a comparative analysis of the spectroscopic data for fluorinated analogues versus their non-fluorinated counterparts, focusing on the three most common and powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. As a senior application scientist, the aim is to provide not just a description of these techniques, but to delve into the causality behind the observed spectral differences and to offer practical, field-proven insights for obtaining and interpreting high-quality data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fluorine Advantage

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, the presence of the ¹⁹F nucleus offers a unique and highly informative handle for analysis.

The Foundational Principles of ¹⁹F NMR

The ¹⁹F nucleus possesses several advantageous properties for NMR spectroscopy: it has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton (¹H).[2] This high sensitivity, coupled with the absence of background signals in biological systems, makes ¹⁹F NMR an exceptional tool for studying fluorinated molecules in complex environments.[3]

Comparative Analysis: The Impact of Fluorine on NMR Spectra

The introduction of fluorine into a molecule leads to significant and informative changes in its NMR spectra, most notably in the ¹⁹F, ¹H, and ¹³C NMR spectra.

  • ¹⁹F NMR: A Wide Window of Observation: The most striking feature of ¹⁹F NMR is its vast chemical shift range, which can span over 800 ppm.[4] This is a direct result of the large paramagnetic contribution to the chemical shift, which is highly sensitive to the local electronic environment of the fluorine nucleus.[4] This wide dispersion minimizes signal overlap, a common challenge in ¹H NMR, allowing for the clear resolution of individual fluorine signals even in complex molecules.[5] In contrast, the chemical shift range for ¹H NMR is typically around 10-15 ppm. This sensitivity to the local environment makes ¹⁹F chemical shifts an exquisite probe for subtle changes in molecular conformation, binding to biological targets, and protein structure.[6][7]

  • ¹H and ¹³C NMR: The Influence of a Highly Electronegative Neighbor: Fluorine's high electronegativity causes significant deshielding of adjacent protons and carbons, leading to downfield shifts in their respective NMR spectra.[4] This effect is transmitted through bonds and can be observed several bonds away from the fluorine atom.

  • J-Coupling: A Powerful Tool for Structural Elucidation: The ¹⁹F nucleus couples with other NMR-active nuclei, such as ¹H and ¹³C, providing valuable information about through-bond connectivity.[8] These J-couplings can be observed over multiple bonds (typically 2-6 bonds), offering a wealth of structural information.[9] The magnitude of these coupling constants can also provide insights into the dihedral angles and conformation of the molecule.[10]

Comparative NMR Data: Fluorinated vs. Non-Fluorinated Analogue

The following table provides a hypothetical yet representative comparison of NMR data for a simple aromatic compound and its fluorinated analogue.

ParameterNon-Fluorinated Analogue (Anisole)Fluorinated Analogue (4-Fluoroanisole)Rationale for a Change
¹H Chemical Shift (ppm) H-4 (para): ~6.9H-3, H-5 (ortho to F): ~7.0Deshielding effect of the electronegative fluorine atom.
¹³C Chemical Shift (ppm) C-4 (para): ~114C-4 (para): ~159 (directly attached to F)Strong deshielding effect of fluorine on the directly attached carbon.
¹⁹F Chemical Shift (ppm) N/A~ -119The chemical shift is highly sensitive to the electronic environment of the C-F bond.
J-Coupling (Hz) N/A¹JCF: ~245, ²JCF: ~23, ³JCH: ~9Through-bond coupling provides connectivity information.
Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Data

A self-validating protocol is crucial for obtaining reproducible and reliable NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 1-10 mg of the fluorinated compound.[1]

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.[1][11] The choice of solvent is critical as it can influence the ¹⁹F chemical shift by several ppm.[4]

    • If quantification is required, add a known amount of an internal standard. Common standards include trifluoroacetic acid (TFA) or a sealed capillary containing CFCl₃.[1][12]

  • Spectrometer Setup:

    • Insert the sample into the NMR magnet and lock the spectrometer on the deuterium signal of the solvent.[1]

    • Tune and match the ¹⁹F probe to the correct frequency.

    • Set the spectral width to encompass the expected range of ¹⁹F chemical shifts (a wide range of ~250 ppm is a good starting point).

  • Data Acquisition:

    • Use a 90° pulse angle to maximize the signal-to-noise ratio.[12]

    • Set a relaxation delay (D1) of 2-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T₁ of the fluorine nuclei to ensure full relaxation.[1][12]

    • Acquire a sufficient number of scans (typically 16 to 128) to achieve an adequate signal-to-noise ratio.[1]

    • Apply ¹H decoupling to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in singlet peaks for each unique fluorine environment.[1]

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to the internal standard.

Visualization of the ¹⁹F NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard dissolve->add_std transfer Transfer to NMR Tube add_std->transfer insert Insert Sample & Lock transfer->insert tune Tune & Match Probe insert->tune setup Set Parameters (SW, D1, NS) tune->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Reference Spectrum phase->reference analyze Analyze Data (δ, J, Integration) reference->analyze

Caption: Workflow for ¹⁹F NMR Spectroscopy.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a molecule, as well as for gaining structural insights through the analysis of its fragmentation patterns.

Fundamental Principles of MS

In its simplest form, a mass spectrometer ionizes molecules and then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of ion intensity versus m/z.

Comparative Analysis: The Influence of Fluorine on Mass Spectra

The presence of fluorine in a molecule leads to distinct characteristics in its mass spectrum.

  • Molecular Ion Peak: Fluorine is monoisotopic (¹⁹F), so it does not introduce isotopic complexity to the molecular ion peak, unlike chlorine or bromine. This simplifies the determination of the molecular formula from high-resolution mass spectrometry (HRMS) data.

  • Fragmentation Patterns: The strong carbon-fluorine (C-F) bond influences the fragmentation pathways of fluorinated compounds.[13] While the C-F bond itself is strong, the high electronegativity of fluorine can induce fragmentation at other sites in the molecule. In perfluorinated compounds, the most abundant ion is often CF₃⁺ (m/z 69), and the molecular ion peak can be weak or absent.[14] The fragmentation of fluorinated compounds often involves the loss of neutral molecules such as HF or CF₂.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) has become a standard method for detecting and quantifying fluorinated compounds, especially in complex matrices like biological fluids or environmental samples.[13]

Comparative MS Data: Fluorinated vs. Non-Fluorinated Analogue
ParameterNon-Fluorinated Analogue (Toluene)Fluorinated Analogue (4-Fluorotoluene)Rationale for a Difference
Molecular Ion (M⁺) m/z 92110The mass of fluorine (19) replaces a hydrogen (1).
Major Fragment Ion m/z 91 ([M-H]⁺, tropylium ion)91 ([M-HF]⁺)Loss of a stable neutral molecule (HF) is a common fragmentation pathway for fluorinated aromatics.
Other Characteristic Fragments 65 (loss of C₂H₂)109 ([M-H]⁺)The presence of fluorine alters the relative stability of fragment ions.
Experimental Protocol: LC-HRMS for Fluorinated Analogues

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the fluorinated analyte in a suitable solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to the desired concentration range for analysis (typically ng/mL to µg/mL).

    • For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interferences.

  • LC Separation:

    • Select an appropriate HPLC/UHPLC column (e.g., C18) and mobile phase for the separation of the analyte from other components.

    • Develop a gradient elution method to achieve good peak shape and resolution.

  • MS Detection:

    • Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) for the analyte. ESI is a soft ionization technique that often preserves the molecular ion.[15]

    • Acquire data in both positive and negative ion modes to determine the optimal ionization polarity.

    • Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to obtain accurate mass measurements, which are crucial for molecular formula determination.[16]

  • Data Analysis:

    • Extract the ion chromatogram for the exact mass of the expected molecular ion.

    • Analyze the high-resolution mass spectrum to confirm the elemental composition.

    • Perform tandem MS (MS/MS) to induce fragmentation and obtain structural information.

Visualization of the LC-MS Workflow

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection & Analysis prepare_sol Prepare Stock Solution dilute Dilute to Working Concentration prepare_sol->dilute spe SPE Cleanup (if necessary) dilute->spe inject Inject Sample spe->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI) separate->ionize detect Mass Analysis (HRMS) ionize->detect analyze Data Analysis (m/z, Fragmentation) detect->analyze

Caption: Workflow for LC-MS Analysis.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. It is a powerful technique for identifying functional groups.

Fundamental Principles of IR Spectroscopy

Covalent bonds in a molecule are not static; they are constantly vibrating.[17] When a molecule absorbs IR radiation at a frequency that matches one of its natural vibrational frequencies, the amplitude of that vibration increases. An IR spectrum is a plot of absorbance or transmittance versus the frequency of the radiation (typically expressed in wavenumbers, cm⁻¹).

Comparative Analysis: The Vibrational Signature of the C-F Bond

The introduction of fluorine into a molecule gives rise to new vibrational modes that can be observed in the IR spectrum.

  • C-F Stretching Vibrations: The C-F bond is highly polar, and its stretching vibrations result in strong absorption bands in the IR spectrum. These bands typically appear in the region of 1000-1400 cm⁻¹.[18] The exact position of the C-F stretching band depends on the number of fluorine atoms attached to the carbon and the nature of the rest of the molecule. For example, the C-F stretch in monofluorinated compounds is typically found between 1000 and 1100 cm⁻¹, while CF₂ and CF₃ groups exhibit strong, complex absorptions at higher frequencies.[19]

  • Coupling of Vibrational Modes: The C-F stretching vibrations can couple with other vibrational modes in the molecule, such as C-C stretching, leading to complex and delocalized normal modes.[20] This can make the interpretation of the IR spectra of highly fluorinated compounds challenging.

Comparative IR Data: Fluorinated vs. Non-Fluorinated Analogue
Wavenumber Range (cm⁻¹)Non-Fluorinated Analogue (Cyclohexane)Fluorinated Analogue (Fluorocyclohexane)Rationale for a Difference
~2850-3000 Strong C-H stretchingStrong C-H stretchingThe C-H bonds are still present.
~1450 C-H bendingC-H bendingThe C-H bending modes are still present.
1000-1100 No significant absorptionStrong C-F stretchingThe presence of the highly polar C-F bond gives rise to a strong absorption in this region.
Experimental Protocol: FTIR Analysis of Fluorinated Compounds

Step-by-Step Methodology:

  • Sample Preparation:

    • Liquids: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

    • Solids: The solid can be ground with KBr powder and pressed into a thin pellet, or dissolved in a suitable solvent for analysis in a liquid cell.

    • Attenuated Total Reflectance (ATR): For many samples, ATR-FTIR is the simplest method. A small amount of the sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal). This is crucial to subtract the contribution of atmospheric CO₂ and water vapor.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

    • Pay close attention to the 1000-1400 cm⁻¹ region to identify the C-F stretching vibrations.

    • Compare the spectrum of the fluorinated analogue to its non-fluorinated counterpart to identify the new bands associated with the C-F bond(s).

Visualization of Key Vibrational Modes

G cluster_modes Vibrational Modes cluster_mol Molecular Structure CH_stretch C-H Stretch (~2850-3000 cm⁻¹) CF_stretch C-F Stretch (~1000-1400 cm⁻¹) CH_bend C-H Bend (~1350-1480 cm⁻¹) mol Fluorinated Analogue mol->CH_stretch mol->CF_stretch mol->CH_bend

Sources

Comparative Validation Guide: Mechanism of Action for Novel Fluorinated Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Validating the Mechanism of Action (MoA) of Fluorinated PI3K/AKT Inhibitors (Series F-100) vs. Non-Fluorinated Analogs (Series H-100)

Introduction: The Rationale for Fluorination in Drug Design

The strategic incorporation of fluorine into small-molecule therapeutics is a cornerstone of modern medicinal chemistry. The small, highly electronegative fluorine atom plays a remarkable role in enhancing metabolic stability and membrane permeation, while frequently increasing binding affinity to target proteins[1]. Furthermore, fluorine substitution is routinely employed to modulate physicochemical properties such as lipophilicity and basicity, which directly impact a drug's pharmacokinetic profile[2].

However, introducing a trifluoromethyl ( −CF3​ ) or fluoroaryl group can drastically alter how a molecule behaves in a live cellular environment. To objectively evaluate our novel fluorinated PI3K/AKT inhibitor series (Series F-100), we must establish a self-validating experimental system . This guide compares Series F-100 against its non-fluorinated direct analog (Series H-100) and an industry Standard of Care (SoC) inhibitor, detailing the step-by-step methodologies required to prove that the observed phenotypic effects are directly caused by the intended mechanism of action.

Comparative Performance Profile

Before diving into the MoA validation workflow, it is critical to benchmark the quantitative performance of the fluorinated series against alternatives. The data below demonstrates how fluorination impacts both intrinsic affinity and cellular efficacy.

Metric / ParameterCompound H-101 (Non-Fluorinated)Compound F-101 (Fluorinated Lead)Standard of Care (SoC)
In Vitro IC 50​ (PI3K) 45.2 nM8.4 nM12.5 nM
Cellular EC 50​ (p-AKT) 310.5 nM22.1 nM45.0 nM
CETSA Δ T m​ Shift +1.2 °C+5.8 °C+4.1 °C
Microsomal Half-Life (T 1/2​ ) 18 mins>120 mins85 mins
LogP (Lipophilicity) 2.43.83.1

Observation: While Compound H-101 shows moderate biochemical activity, its cellular efficacy drops significantly. Compound F-101's fluorination not only improves intrinsic target binding (IC 50​ ) but drastically enhances cellular target engagement (CETSA Δ T m​ ) and metabolic stability.

MoA Validation Workflow: A Closed-Loop System

To prove that Compound F-101's superior cellular efficacy is driven by its intended MoA (and not off-target toxicity), we employ a three-phase self-validating workflow. Each phase answers a specific mechanistic question, building a chain of causality.

Workflow N1 Phase 1: Biochemical Assay (In Vitro) N2 Phase 2: CETSA (Live Cells) N1->N2 Confirms Intrinsic Affinity N3 Phase 3: Functional Readout (Signaling) N2->N3 Proves Intracellular Engagement N4 Validated MoA (Closed Loop) N3->N4 Links Binding to Pathway Inhibition

Fig 1: Self-validating workflow progressing from in vitro affinity to cellular functional inhibition.

Phase 1: Biochemical Target Affinity (TR-FRET)

The Causality: We must first isolate the kinase from the cellular environment to establish baseline binding kinetics. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because fluorinated compounds can sometimes exhibit auto-fluorescence; TR-FRET's delayed readout eliminates this background noise, ensuring trustworthy data.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a master mix containing recombinant PI3K protein (2 nM) and a biotinylated substrate in a standard kinase buffer (50 mM HEPES, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense Compound F-101, H-101, and SoC in a 10-point, 3-fold serial dilution (starting at 10 μ M) into a 384-well plate.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent K m​ for PI3K (to sensitize the assay to ATP-competitive inhibitors) and incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Readout: Measure the FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Calculate the IC 50​ using a 4-parameter logistic curve fit.

Phase 2: Cellular Target Engagement (CETSA)

The Causality: Biochemical assays strip away the cellular context. A compound might have a great IC 50​ but fail to cross the lipid bilayer or get pumped out by efflux transporters. The Cellular Thermal Shift Assay (CETSA) relies on the biophysical principle that each protein has a characteristic melting temperature (T m​ ); binding of a small molecule increases this T m​ by stabilizing the protein's native conformation[3]. This provides label-free, direct evidence that our fluorinated compound physically binds PI3K inside a living cell.

Step-by-Step Protocol:

  • Cell Treatment: Seed target cancer cells (e.g., MCF-7) and incubate overnight. Treat cells with 1 μ M of Compound F-101, H-101, or DMSO vehicle for 2 hours.

  • Thermal Challenge: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler.

  • Lysis & Separation: Rapidly cool the tubes to 4°C to halt denaturation. Lyse the cells using freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes to pellet the denatured/aggregated proteins.

  • Detection: Collect the supernatant (containing soluble, folded PI3K). Analyze via Western blot using a PI3K-specific primary antibody.

  • Analysis: Plot the band intensities against temperature to generate melt curves. Calculate the Δ T m​ between the vehicle and compound-treated samples.

Phase 3: Downstream Signaling Validation (Immunoblotting)

The Causality: Physical engagement (Phase 2) does not guarantee functional inhibition. The PI3K/AKT pathway is central to the control of cell growth and survival[4]. To close the validation loop, we must prove that the binding event effectively shuts down the phosphorylation of downstream effectors (AKT and mTOR), thereby sensitizing the tumor cells to apoptosis.

Step-by-Step Protocol:

  • Starvation & Stimulation: Serum-starve cells for 16 hours to reduce basal signaling. Pre-treat with compounds for 2 hours, then stimulate with Growth Factor (e.g., EGF or IGF-1) for 15 minutes to trigger the pathway.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • SDS-PAGE: Resolve 20 μ g of total protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Probing: Probe the membrane with antibodies against total AKT, phospho-AKT (Ser473), total mTOR, and phospho-mTOR. Use GAPDH as a loading control.

  • Quantification: Use densitometry to calculate the ratio of phospho-protein to total protein, confirming functional pathway blockade.

Visualizing the Mechanism of Action

The diagram below illustrates the precise intervention point of the Series F-100 compounds within the cellular signaling cascade. By validating all three phases above, we confidently map the compound's MoA to the inhibition of PI3K, preventing the aberrant signaling that drives tumor survival.

Pathway Ligand Growth Factor (EGF / IGF-1) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds Receptor PI3K PI3K Kinase (Target Protein) RTK->PI3K Activation AKT AKT Kinase PI3K->AKT Phosphorylation (Blocked) Fluorinated Fluorinated Inhibitor (Series F-100) Fluorinated->PI3K Stabilizes Target (CETSA) Blocks ATP Pocket mTOR mTOR / Cell Survival AKT->mTOR Aberrant Signaling

Fig 2: Mechanism of action for Series F-100 inhibitors blocking the PI3K/AKT signaling cascade.

Conclusion

Validating the mechanism of action for novel fluorinated compounds requires more than just standard biochemical screening. Because fluorine alters lipophilicity, membrane permeability, and metabolic stability, researchers must utilize a self-validating system. By sequentially executing TR-FRET (to prove intrinsic affinity), CETSA (to prove intracellular target engagement), and downstream immunoblotting (to prove functional pathway inhibition), drug development professionals can confidently differentiate superior fluorinated candidates (like Compound F-101) from their non-fluorinated counterparts.

References

  • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
  • Source: ChemBioChem (PubMed / NIH)
  • DARTS vs CETSA: Choosing the Right Assay for Target Validation Source: Creative Proteomics URL
  • Imidazopyridazines as akt kinase inhibitors (WO2012136776A1)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.